molecular formula C10H16ClNO2 B13695488 O-[3-(Benzyloxy)propyl]hydroxylamine Hydrochloride

O-[3-(Benzyloxy)propyl]hydroxylamine Hydrochloride

カタログ番号: B13695488
分子量: 217.69 g/mol
InChIキー: FFYAYUWRPXIJFJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

O-[3-(Benzyloxy)propyl]hydroxylamine Hydrochloride is a useful research compound. Its molecular formula is C10H16ClNO2 and its molecular weight is 217.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality O-[3-(Benzyloxy)propyl]hydroxylamine Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-[3-(Benzyloxy)propyl]hydroxylamine Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C10H16ClNO2

分子量

217.69 g/mol

IUPAC名

O-(3-phenylmethoxypropyl)hydroxylamine;hydrochloride

InChI

InChI=1S/C10H15NO2.ClH/c11-13-8-4-7-12-9-10-5-2-1-3-6-10;/h1-3,5-6H,4,7-9,11H2;1H

InChIキー

FFYAYUWRPXIJFJ-UHFFFAOYSA-N

正規SMILES

C1=CC=C(C=C1)COCCCON.Cl

製品の起源

United States
Foundational & Exploratory

The Definitive Technical Guide to O-[3-(Benzyloxy)propyl]hydroxylamine Hydrochloride (CAS: 114809-46-0)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving fields of targeted protein degradation (PROTACs), antibody-drug conjugates (ADCs), and precision bioconjugation, the selection of heterobifunctional linkers dictates the success of modular synthesis. O-[3-(Benzyloxy)propyl]hydroxylamine Hydrochloride (CAS: 114809-46-0) [1] has emerged as a highly versatile, structurally robust building block.

Featuring a highly nucleophilic O-alkylhydroxylamine terminus and a benzyl-protected primary alcohol, this molecule enables orthogonal conjugation strategies. It allows researchers to perform chemoselective oxime ligations in complex aqueous environments, followed by controlled deprotection to reveal a reactive hydroxyl group for subsequent functionalization. This whitepaper provides an in-depth mechanistic analysis, validated experimental protocols, and physical property data to guide researchers in maximizing the utility of this critical linker.

Physical and Chemical Properties

Understanding the physicochemical baseline of O-[3-(Benzyloxy)propyl]hydroxylamine Hydrochloride is essential for predicting its behavior in various solvent systems and biological buffers. The hydrochloride salt form is specifically utilized to prevent the auto-oxidation and spontaneous degradation commonly observed in free-base hydroxylamines [2].

PropertyValue
Chemical Name O-(3-(Benzyloxy)propyl)hydroxylamine hydrochloride
CAS Registry Number 114809-46-0
Molecular Formula C₁₀H₁₆ClNO₂
Molecular Weight 217.69 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in Water, DMSO, DMF, and Methanol
pKa (Conjugate Acid) ~4.6 (Characteristic of O-alkylhydroxylamines)
Storage Conditions 2-8°C, desiccated, strictly protected from light
SMILES NOCCCOCC1=CC=CC=C1.[H]Cl

Mechanistic Insights: The Alpha-Effect and Oxime Ligation

The defining feature of O-[3-(Benzyloxy)propyl]hydroxylamine is its exceptional nucleophilicity, which is driven by the alpha-effect . The adjacent oxygen atom donates electron density from its lone pairs to the nitrogen atom, raising the Highest Occupied Molecular Orbital (HOMO) energy level.

Causality in Reaction Design: Standard primary amines require alkaline conditions to remain unprotonated and reactive. However, because the conjugate acid of an O-alkylhydroxylamine has a pKa of approximately 4.6, it remains partially unprotonated—and thus highly nucleophilic—even at mildly acidic pH (4.5–6.0)[3]. This allows for chemoselective coupling to aldehydes or ketones in biological buffers without modifying native lysine residues on proteins.

To overcome the kinetically slow direct addition of hydroxylamines to carbonyls, aniline catalysis is employed. Aniline rapidly forms a highly electrophilic Schiff base intermediate with the target carbonyl. The alpha-effect-driven hydroxylamine then swiftly attacks this intermediate via transimination, driving the reaction to the thermodynamically stable oxime conjugate [4].

OximeLigation Payload Carbonyl Payload (Aldehyde/Ketone) Schiff Schiff Base Intermediate Payload->Schiff + Aniline (Fast) Linker O-[3-(Benzyloxy)propyl] hydroxylamine HCl Product Oxime Conjugate (Stable Linkage) Linker->Product Aniline Aniline Catalyst Aniline->Schiff Schiff->Product Transimination (pH 4.5-6.0)

Aniline-catalyzed chemoselective oxime ligation workflow.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each step before proceeding to complex downstream syntheses.

Protocol 1: Chemoselective Oxime Ligation

Objective: Conjugate the linker to a carbonyl-containing payload (e.g., an oxidized glycan or a small-molecule ketone).

Reagents:

  • Carbonyl payload (1.0 eq)

  • O-[3-(Benzyloxy)propyl]hydroxylamine HCl (1.5 eq)

  • Aniline (100 mM final concentration)

  • Solvent: 0.1 M Sodium Acetate (NaOAc) buffer, pH 4.5–5.5 (Use up to 50% DMSO if the payload is hydrophobic).

Step-by-Step Methodology:

  • Preparation: Dissolve the carbonyl payload in the solvent system to a concentration of 10–50 mM.

  • Catalyst Addition: Add aniline to achieve a 100 mM concentration. Causality: Aniline acts as a nucleophilic catalyst, bypassing the slow direct addition of the hydroxylamine to the carbonyl.

  • Linker Addition: Add 1.5 equivalents of O-[3-(Benzyloxy)propyl]hydroxylamine HCl.

  • Incubation: Stir the reaction at room temperature (20–25°C) for 2 to 4 hours.

  • Validation (Crucial Step): Monitor the reaction via LC-MS. Look for the mass shift corresponding to [Payload + Linker - H2O]. Expert Insight: Oximes structurally exist as E and Z stereoisomers. Do not mistake the appearance of two closely eluting peaks on the chromatogram as a degradation product; this is a standard hallmark of successful oxime formation.

  • Purification: Purify the oxime conjugate via preparative RP-HPLC.

Protocol 2: Benzyl Deprotection (Hydrogenolysis)

Objective: Remove the benzyl ether protecting group to reveal the terminal primary hydroxyl group for subsequent functionalization (e.g., phosphoramidite coupling or esterification).

Reagents:

  • Purified Oxime Conjugate (1.0 eq)

  • Palladium on Carbon (10% wt/wt Pd/C) (0.1 eq Pd)

  • Hydrogen gas (H₂, 1 atm)

  • Solvent: Anhydrous Methanol.

Step-by-Step Methodology:

  • Dissolution: Dissolve the oxime conjugate in anhydrous methanol (0.1 M).

  • Inert Atmosphere: Purge the reaction flask with Argon gas for 5 minutes.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst. Causality: The prior Argon purge is a critical safety measure that prevents the highly active Pd/C from igniting methanol vapors upon contact with atmospheric oxygen.

  • Hydrogenation: Evacuate the flask under vacuum and backfill with Hydrogen gas via a balloon (~1 atm). Repeat this purge-fill cycle three times to ensure complete displacement of Argon.

  • Reaction: Stir vigorously at room temperature for 4–12 hours.

  • Validation: Monitor by LC-MS for the loss of 90 Da (corresponding to the cleaved benzyl group).

  • Workup: Filter the mixture through a tightly packed pad of Celite. Causality: Celite traps fine, colloidal palladium particulates that can otherwise pass through standard filter paper and interfere with downstream biological assays or metal-sensitive couplings. Concentrate the filtrate under reduced pressure.

Deprotection Oxime Benzyl-Protected Oxime Conjugate FreeOH Deprotected Conjugate (Free Terminal -OH) Oxime->FreeOH Deprotection Hydrogenolysis H2, Pd/C (Hydrogenolysis) Hydrogenolysis->FreeOH Final Complex Bioconjugate (PROTAC/ADC) FreeOH->Final Conjugation Activation Activation/Coupling (e.g., Phosphoramidite) Activation->Final

Deprotection of the benzyl group and subsequent downstream bioconjugation.

Applications in Drug Development

The dual-nature of O-[3-(Benzyloxy)propyl]hydroxylamine makes it an indispensable tool in modern therapeutics:

  • PROTAC Synthesis: The linker provides a stable, biologically inert aliphatic chain. Once the oxime is formed with a target ligand, the deprotected hydroxyl group can be converted into a leaving group (e.g., mesylate) to couple with an E3 ligase binder (like Thalidomide or VHL ligands). The oxime bond is highly resistant to enzymatic cleavage in human plasma, ensuring the PROTAC remains intact until it reaches the intracellular environment.

  • Antibody-Drug Conjugates (ADCs): Site-specific conjugation can be achieved by oxidizing the Fc-region glycans of an antibody with sodium periodate (NaIO₄) to generate aldehydes. The hydroxylamine terminus of the linker reacts exclusively with these aldehydes. Following deprotection, the free hydroxyl group serves as an anchor point for attaching cytotoxic payloads via cleavable carbamate or ester linkages.

References

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358-10376. Retrieved from[Link]

  • Dirksen, A., Hackeng, T. M., & Dawson, P. E. (2006). Nucleophilic catalysis of oxime ligation. Angewandte Chemie International Edition, 45(45), 7581-7584. Retrieved from[Link]

Mechanism and Optimization of Oxime Ligation Using O-[3-(Benzyloxy)propyl]hydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Oxime ligation is a premier bioorthogonal reaction utilized extensively in chemical biology, drug-conjugate development, and materials science[1]. The reaction between an aminooxy-functionalized molecule and a carbonyl (aldehyde or ketone) forms a highly stable oxime bond. Among the specialized linkers used in these conjugations, O-[3-(Benzyloxy)propyl]hydroxylamine Hydrochloride (OBPH·HCl) (CAS: 114809-46-0) stands out as a highly engineered bifunctional building block[2].

As an application scientist, selecting the right alkoxyamine is as critical as optimizing the reaction conditions. OBPH·HCl is designed with three distinct structural advantages:

  • The Alkoxyamine Terminus: The adjacent oxygen atom exerts an "alpha-effect," significantly increasing the nucleophilicity of the nitrogen lone pair compared to standard aliphatic amines.

  • The Propyl Spacer: Provides essential conformational flexibility, mitigating steric hindrance when attacking bulky, folded protein targets.

  • The Benzyloxy Tag: Acts as a lipophilic modifier and, crucially, a strong UV chromophore (λmax ≈ 254 nm). This enables real-time, self-validating reaction monitoring via RP-HPLC, a feature lacking in simple aliphatic hydroxylamines.

Core Mechanism of Oxime Formation

The formation of an oxime bond using OBPH·HCl is a two-step condensation process characterized by opposing pH requirements[1][3].

  • Step 1: Nucleophilic Attack. The unprotonated nitrogen of the OBPH alkoxyamine attacks the electrophilic carbonyl carbon of the substrate. This forms a tetrahedral carbinolamine intermediate. Because this step requires a free lone pair on the nitrogen, it is favored at higher pH values where the amine is not protonated[1][4].

  • Step 2: Dehydration. The carbinolamine intermediate must lose a molecule of water to form the stable C=N-O double bond. This dehydration step is acid-catalyzed and is therefore favored at lower pH values[1][3].

Because Step 1 requires basic conditions and Step 2 requires acidic conditions, the uncatalyzed reaction exhibits a bell-shaped pH-rate profile, with an optimal thermodynamic window strictly between pH 4.5 and 5.0[3][5].

Mechanism Aldehyde Carbonyl Substrate (Aldehyde/Ketone) Intermediate Tetrahedral Carbinolamine Aldehyde->Intermediate Nucleophilic Attack Hydroxylamine OBPH·HCl (Hydroxylamine) Hydroxylamine->Intermediate Oxime Stable Oxime Conjugate Intermediate->Oxime Acid-Catalyzed Dehydration (-H2O)

Fig 1. Two-step mechanism of oxime formation via nucleophilic attack and dehydration.

Overcoming the pH Barrier via Nucleophilic Catalysis

While pH 4.5 is optimal for uncatalyzed oxime formation, many biomolecules (e.g., monoclonal antibodies, RNA) denature or aggregate under acidic conditions[4][5]. Shifting the reaction to physiological pH (7.0) preserves biomolecule integrity but renders the uncatalyzed oxime formation impractically slow[1][5].

To solve this, we employ nucleophilic catalysis using aniline or its substituted derivatives (e.g., m-phenylenediamine, p-phenylenediamine)[4][5][6].

The Causality of Catalysis: Aniline derivatives condense with the target carbonyl much faster than the OBPH alkoxyamine does, forming a protonated Schiff base (imine)[4]. This Schiff base is highly electrophilic—significantly more so than the parent aldehyde or ketone. The OBPH alkoxyamine then rapidly attacks this activated intermediate, displacing the aniline catalyst and forming the irreversible oxime bond[4]. This bypasses the slow direct-attack and dehydration steps, allowing the reaction to proceed efficiently at pH 7.0[4][5].

Catalysis Carbonyl Carbonyl Substrate SchiffBase Protonated Schiff Base Carbonyl->SchiffBase + Catalyst (-H2O) Aniline Aniline Catalyst (Fast) Aniline->SchiffBase Oxime Target Oxime Conjugate SchiffBase->Oxime + OBPH (Fast Attack) OBPH OBPH·HCl (Hydroxylamine) OBPH->Oxime Oxime->Aniline Catalyst Regeneration

Fig 2. Nucleophilic catalytic cycle of oxime ligation using aniline derivatives.

Quantitative Kinetic Data

The choice of catalyst and the nature of the carbonyl heavily dictate reaction kinetics. Aldehydes react exponentially faster than sterically hindered ketones[6]. Furthermore, electron-donating substituents on the aniline ring (as seen in diamines) drastically enhance catalytic efficiency at neutral pH[4][5][6].

Table 1: Comparative Kinetic Impact of Nucleophilic Catalysts at pH 7.0

Catalyst SystemOptimal ConcentrationTarget SubstrateKinetic Impact / AccelerationReference
None (Uncatalyzed) N/AAldehydeBaseline rate (Reference)[5]
Aniline 50 - 100 mMAldehyde / Ketone2.8 to 14-fold acceleration[4][5]
m-Phenylenediamine (mPDA) 25 - 50 mMAldehydes (e.g., Citral)~15x more efficient than aniline[4][6]
p-Phenylenediamine (PPD) 2 - 10 mMAldehyde (PEGylation)21 to 240-fold acceleration[4][5]

Note: PPD and mPDA are vastly superior to standard aniline at physiological pH due to their elevated pKa and greater aqueous solubility, allowing for robust catalysis even at low millimolar concentrations[4][5][6].

Self-Validating Experimental Methodology

To ensure high-yield bioconjugation, the following protocol leverages p-phenylenediamine (PPD) catalysis to couple OBPH·HCl to a model aldehyde-tagged protein at neutral pH. This workflow is designed as a self-validating system, ensuring that every variable is controlled and measurable.

Protocol Step1 1. Substrate Preparation 10-50 µM Carbonyl in 100 mM PO4 Buffer (pH 7.0) Step2 2. Catalyst Equilibration Add p-Phenylenediamine (2-10 mM), wait 1 min Step1->Step2 Step3 3. Oxime Ligation Add OBPH·HCl (100-500 µM) to Initiate Step2->Step3 Step4 4. Real-Time Monitoring Track via RP-HPLC (UV Absorbance at 254 nm) Step3->Step4 Step5 5. Isolation Purify via SEC or Dialysis Step4->Step5

Fig 3. Optimized step-by-step workflow for catalyzed OBPH oxime bioconjugation.

Step-by-Step Protocol & Causality

Step 1: Substrate Preparation

  • Action: Prepare the aldehyde-functionalized biomolecule at 10–50 µM in 100 mM Phosphate Buffer, pH 7.0[4][6].

  • Causality: High buffer capacity (100 mM) is critical. Because OBPH is supplied as a hydrochloride salt, adding it to a weak buffer will crash the local pH. This would shift the reaction out of the optimal thermodynamic window and inadvertently protonate the aniline catalyst, halting the catalytic cycle[2][5].

Step 2: Catalyst Equilibration

  • Action: Add p-phenylenediamine to a final concentration of 10 mM. Incubate at room temperature for 1 minute[5][6].

  • Causality: Pre-equilibration allows the rapid formation of the highly electrophilic protonated Schiff base before the alkoxyamine is introduced[4][6]. This ensures the reaction is forced down the low-energy catalytic pathway rather than the slow, uncatalyzed direct-attack pathway.

Step 3: Initiation via OBPH·HCl

  • Action: Add OBPH·HCl stock solution to achieve a final concentration of 100–500 µM (a 10-fold molar excess relative to the substrate)[4][6].

  • Causality: Oxime formation is an equilibrium process[1]. A 10-fold molar excess of the alkoxyamine drives the condensation reaction forward via Le Chatelier's principle, ensuring >95% conversion of the target biomolecule.

Step 4: Self-Validating Monitoring

  • Action: Monitor the reaction progress via RP-HPLC, specifically tracking UV absorbance at 254 nm[1].

  • Causality: Proteins natively absorb at 280 nm. The benzyloxy moiety of OBPH provides a distinct π-π* transition at 254 nm. By tracking the disappearance of the free OBPH peak at 254 nm and the appearance of a new 254 nm signature co-eluting with the protein mass, you create a self-validating system. This allows for precise stoichiometric quantification of the linker incorporation without backbone interference.

Step 5: Purification

  • Action: Isolate the conjugated product using Size-Exclusion Chromatography (SEC) or extensive dialysis against PBS[1].

  • Causality: SEC effectively removes the low-molecular-weight PPD catalyst and unreacted OBPH·HCl, quenching the reaction and yielding the pure, stable oxime conjugate ready for downstream applications.

References

  • Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines | ACS Publications | 5

  • A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation | PMC / NIH | 6

  • Aniline as a Catalyst for Oxime Bond Formation: A Technical Support Center | Benchchem |4

  • Nucleophilic Catalysis of Carbohydrate Oxime Formation by Anilines | ACS Publications | 3

  • An In-depth Technical Guide to Oxime Ligation Chemistry for Beginners | Benchchem | 1

  • O-[3-(Benzyloxy)propyl]hydroxylamine hydrochloride 95.00% | CAS: 114809-46-0 | AChemBlock | 2

Sources

Introduction: The Strategic Importance of O-Alkoxyamines in Modern Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of O-[3-(Benzyloxy)propyl]hydroxylamine Derivatives

O-alkyl hydroxylamine derivatives are a cornerstone functional group in contemporary medicinal chemistry and chemical biology. Their unique properties make them valuable as non-basic bioisosteres for amines in drug candidates, and their ability to undergo chemoselective ligation with aldehydes and ketones to form stable oxime ethers is heavily exploited in bioconjugation, fragment-based drug discovery, and the synthesis of complex molecular architectures.[1][2]

Among this class of compounds, the O-[3-(Benzyloxy)propyl]hydroxylamine scaffold is of particular interest. The benzyloxy group provides a stable protecting group for a hydroxyl functionality, which can be deprotected in later synthetic steps, while the propyl linker offers optimal spacing and flexibility for molecular interactions. This guide provides a comprehensive overview of the primary synthetic pathways to access these critical building blocks, offering field-proven insights into experimental design, causality, and protocol execution for researchers and drug development professionals.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical analysis of the target molecule, O-[3-(Benzyloxy)propyl]hydroxylamine, points to a primary disconnection at the nitrogen-oxygen bond, suggesting a nucleophilic hydroxylamine equivalent and an electrophilic 3-(benzyloxy)propyl fragment. This leads to two dominant synthetic strategies: the alkylation of a protected hydroxylamine with a 3-(benzyloxy)propyl halide (Pathway A & C) or the direct coupling of 3-(benzyloxy)propanol with a protected hydroxylamine via a Mitsunobu reaction (Pathway B).

Retrosynthesis cluster_pathways Synthetic Pathways cluster_reagents Key Reagents Target O-[3-(Benzyloxy)propyl]hydroxylamine Disconnection Key Disconnection (N-O Bond Formation) Target->Disconnection Pathway_A Pathway A/C: SN2 Alkylation Disconnection->Pathway_A forms Pathway_B Pathway B: Mitsunobu Reaction Disconnection->Pathway_B forms Electrophile Electrophile: 3-(Benzyloxy)propyl-X (X = Br, I, OTs) Pathway_A->Electrophile Nucleophile Nucleophile: Protected Hydroxylamine (e.g., N-Hydroxyphthalimide) Pathway_A->Nucleophile Pathway_B->Nucleophile Alcohol Alcohol: 3-(Benzyloxy)propan-1-ol Pathway_B->Alcohol Gabriel_Synthesis Reagents1 N-Hydroxyphthalimide + Base (K2CO3) Intermediate N-[3-(Benzyloxy)propoxy]phthalimide Reagents1->Intermediate Step 1: O-Alkylation (SN2) Electrophile 1-Bromo-3-(benzyloxy)propane Electrophile->Intermediate Deprotection Deprotection Reagent (e.g., Hydrazine, Methylamine) Intermediate->Deprotection Product O-[3-(Benzyloxy)propyl]hydroxylamine Deprotection->Product Step 2: Cleavage Byproduct Phthalhydrazide or Phthalamide derivative Deprotection->Byproduct Mitsunobu_Reaction Reagents 3-(Benzyloxy)propan-1-ol + N-Hydroxyphthalimide Intermediate N-[3-(Benzyloxy)propoxy]phthalimide Reagents->Intermediate Mitsunobu_Reagents PPh3 + DIAD/DEAD Mitsunobu_Reagents->Intermediate Step 1: Coupling Deprotection Deprotection Intermediate->Deprotection Step 2: Cleavage Product O-[3-(Benzyloxy)propyl]hydroxylamine Deprotection->Product

Sources

Methodological & Application

Advanced Bioconjugation via Oxime Ligation: A Step-by-Step Protocol using O-[3-(Benzyloxy)propyl]hydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Chemoselective ligation techniques are the cornerstone of modern bioconjugation, enabling the site-specific modification of complex biomolecules without cross-reacting with native amino acid side chains. Among these, oxime ligation —the reaction between an aminooxy group and an aldehyde or ketone to form a stable oxime bond—is highly prized for its hydrolytic stability and bioorthogonality[1].

This protocol details the use of O-[3-(Benzyloxy)propyl]hydroxylamine Hydrochloride (CAS: 114809-46-0) as the aminooxy nucleophile[2]. The inclusion of the benzyloxypropyl moiety serves a distinct strategic purpose in drug development and structural biology: it acts as a robust hydrophobic tag that can facilitate lipophilic phase partitioning, alter the pharmacokinetic profile of a peptide, or serve as a protected spacer for subsequent synthetic steps.

The Causality of Catalysis

Historically, oxime ligations required acidic conditions (pH 4.0–5.0) and prolonged incubation times to achieve high yields, as the rate-determining step shifts from carbinolamine dehydration to nucleophilic attack depending on the pH[3]. These harsh conditions often lead to the denaturation or precipitation of sensitive proteins.

To bypass this thermodynamic bottleneck, nucleophilic catalysts are employed. While aniline has been the traditional catalyst[4], recent advancements demonstrate that p-phenylenediamine (pPDA) is a vastly superior alternative[3]. The electron-donating amino group in pPDA increases its nucleophilicity, allowing it to rapidly form a highly reactive Schiff base intermediate with the target aldehyde. This intermediate then undergoes a fast transimination exchange with the O-[3-(Benzyloxy)propyl]hydroxylamine, driving the reaction to completion even at neutral pH (pH 6.5–7.0)[3].

Mechanism A Aldehyde-Protein (Electrophile) B Schiff Base (Intermediate) A->B + pPDA Catalyst (Rapid Attack) C Oxime Conjugate (Stable Product) B->C + Hydroxylamine (Fast Exchange)

Nucleophilic catalysis mechanism of oxime ligation via a reactive Schiff base.

Kinetic Dynamics & Catalyst Selection

To design a self-validating and highly efficient experimental system, it is critical to understand the kinetic impact of your catalyst choice. The table below summarizes the quantitative advantages of utilizing pPDA over traditional aniline or uncatalyzed methods[3][4].

Catalyst SystemOptimal pH RangeRequired ConcentrationRelative Reaction RateApplication Suitability
Uncatalyzed 4.0 – 5.0N/A1x (Baseline)Highly stable, acid-tolerant peptides
Aniline 4.5 – 6.0100 mM~10x – 20xStandard proteins, moderate concentrations
p-Phenylenediamine 4.5 – 7.02 mM – 10 mM~120x – 240x pH-sensitive proteins, low µM concentrations

Data synthesized from comparative kinetic studies on oxime-based protein PEGylation and labeling[3].

Experimental Workflow

G A Native Protein B Aldehyde-Protein A->B NaIO4 Oxidation C Catalyzed Mixture B->C pPDA (pH 6.5) D Purified Conjugate C->D Hydroxylamine

Workflow for oxime-based bioconjugation using O-[3-(Benzyloxy)propyl]hydroxylamine.

Step-by-Step Methodology

Phase 1: Biomolecule Preparation & Aldehyde Generation

Proteins rarely contain native aldehydes. This protocol uses sodium periodate (NaIO₄) to oxidize N-terminal serine/threonine residues or glycan cis-diols into reactive aldehydes.

  • Buffer Preparation: Dissolve the target protein in 100 mM Sodium Phosphate buffer, pH 7.0, to a concentration of 1–5 mg/mL.

  • Oxidation: Add a freshly prepared aqueous solution of NaIO₄ to a final concentration of 5 mM.

  • Incubation: Incubate the mixture for exactly 30 minutes at 4°C in the dark.

    • Causality: Restricting the reaction to 4°C and protecting it from light prevents the over-oxidation of sensitive residues (e.g., methionine to methionine sulfoxide) and limits off-target radical reactions.

  • Quenching & Desalting: Immediately quench the unreacted NaIO₄ by adding 10 mM sodium sulfite, or pass the mixture through a Zeba™ Spin Desalting Column pre-equilibrated with 100 mM Sodium Phosphate buffer, pH 6.5.

    • Self-Validation Check: Residual periodate will oxidize your hydroxylamine reagent in the next step, destroying the reaction. Complete desalting is a critical failure point to avoid.

Phase 2: Reagent & Catalyst Preparation
  • Hydroxylamine Stock: Weigh O-[3-(Benzyloxy)propyl]hydroxylamine Hydrochloride (FW: 217.7 g/mol )[2]. Dissolve in anhydrous DMSO to create a 50 mM stock solution.

    • Causality: The benzyloxypropyl group imparts significant hydrophobicity. Pre-dissolving in DMSO ensures complete solubilization before introduction into the aqueous protein environment, preventing reagent precipitation.

  • Catalyst Stock: Prepare a 100 mM stock of p-phenylenediamine (pPDA) in 100 mM Sodium Phosphate buffer, pH 6.5. Prepare this immediately before use, as pPDA can auto-oxidize over time.

Phase 3: Catalyzed Oxime Ligation
  • Catalyst Addition: To the desalted aldehyde-protein solution (e.g., at 50 µM), add the pPDA stock to achieve a final catalyst concentration of 5 mM.

  • Reagent Addition: Add the 50 mM O-[3-(Benzyloxy)propyl]hydroxylamine stock to the reaction mixture to achieve a final concentration of 1 mM to 2.5 mM (representing a 20x to 50x molar excess over the protein).

    • Note: Ensure the final DMSO concentration does not exceed 5–10% (v/v) to prevent protein denaturation.

  • Incubation: Incubate the reaction at room temperature (20–25°C) for 1 to 2 hours with gentle agitation.

    • Causality: Because pPDA accelerates the reaction up to 120-fold[3], the prolonged overnight incubations typically required for oxime ligations are unnecessary, thereby preserving the structural integrity of the protein.

Phase 4: Purification & Validation
  • Primary Purification: Remove the pPDA catalyst, unreacted hydroxylamine, and DMSO by passing the reaction mixture through a Size Exclusion Chromatography (SEC) column (e.g., Superdex 75/200) or via overnight dialysis against PBS (pH 7.4) using an appropriate MWCO membrane.

  • Analytical Validation: Verify the conjugation via Intact Mass Spectrometry (LC-MS). You should observe a mass shift corresponding to the addition of the benzyloxypropylidene moiety ( +163.2 Da, accounting for the loss of water during oxime formation).

Troubleshooting & Optimization

  • Incomplete Conjugation: If LC-MS shows a high percentage of unreacted aldehyde, verify the pH of the final reaction mixture. The addition of highly concentrated stocks can sometimes shift the pH. Ensure the reaction remains strictly between pH 6.0 and 6.5.

  • Precipitation: If the protein precipitates upon addition of the hydroxylamine, the benzyloxypropyl tag may be inducing hydrophobic aggregation. Reduce the molar excess of the reagent or increase the concentration of a non-ionic surfactant (e.g., 0.05% Tween-20) in the reaction buffer.

  • Catalyst Removal: pPDA can sometimes adhere to hydrophobic patches on proteins. If a slight yellow tint remains after SEC, perform a secondary purification step using a strong cation exchange (SCX) column or extensive diafiltration.

References

  • Source: Bioconjugate Chemistry (via NIH)
  • O-[3-(Benzyloxy)propyl]hydroxylamine hydrochloride 95.
  • Enhanced catalysis of oxime-based bioconjugations by substituted anilines Source: PubMed / ACS URL
  • Source: Chemical Communications (RSC Publishing)

Sources

Modular PROTAC Linker Synthesis: Utilizing O-[3-(Benzyloxy)propyl]hydroxylamine Hydrochloride for Oxime-Ligated Degraders

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of targeted protein degradation, the empirical optimization of Proteolysis Targeting Chimera (PROTAC) linkers remains a critical bottleneck. Traditional linear synthesis of heterobifunctional molecules is labor-intensive and limits throughput. To accelerate discovery, the "split PROTAC" paradigm utilizes chemoselective ligations to assemble modular libraries directly in screening buffers[1][2].

This application note details the strategic use of O-[3-(Benzyloxy)propyl]hydroxylamine hydrochloride (CAS: 114809-46-0) [3] as a bifunctional building block. By leveraging its orthogonally protected hydroxylamine and alcohol termini, researchers can efficiently generate aminooxy-functionalized E3 ligase ligands. These intermediates enable rapid, one-step oxime ligation with diverse aldehyde-functionalized warheads, facilitating high-throughput, direct-to-biology PROTAC screening[2].

Strategic Rationale: The "Split PROTAC" Paradigm

The composition, length, and flexibility of a PROTAC linker dictate the thermodynamics of the ternary complex (Target Protein–PROTAC–E3 Ligase), which ultimately governs degradation efficiency[4][].

Oxime ligation has emerged as a premier bioorthogonal reaction for modular PROTAC assembly because it:

  • Requires no coupling reagents , producing only water as a byproduct[2].

  • Operates efficiently in aqueous/DMSO mixtures , allowing for direct biological assaying without intermediate purification[1][2].

  • Forms a highly stable C=N-O linkage that withstands physiological conditions better than standard hydrazones[1].

O-[3-(Benzyloxy)propyl]hydroxylamine hydrochloride provides a highly flexible, short 3-carbon alkyl spacer. Its terminal benzyl ether ensures the primary alcohol remains unreactive during initial functionalization, allowing for precise, stepwise assembly[3].

The Chemoselectivity Trap: Why Sequence Matters

A common pitfall in bifunctional linker chemistry is failing to anticipate downstream chemoselectivity clashes. A novice approach might involve reacting the free hydroxylamine of O-[3-(Benzyloxy)propyl]hydroxylamine with a target aldehyde to form the oxime, followed by palladium-catalyzed hydrogenolysis (H₂/Pd-C) to remove the benzyl protecting group.

The Causality of Failure: Palladium-catalyzed hydrogenation conditions are highly prone to reducing the C=N bond of the newly formed oxime, yielding a secondary amine and destroying the rigid geometry of the linker.

The Expert Solution: The synthetic sequence must be inverted. The building block must first be N-Boc protected, followed by benzyl deprotection to reveal the free alcohol. This alcohol is then conjugated to the E3 ligase ligand. Only after the E3-linker conjugate is fully assembled and the Boc group is removed should the oxime ligation occur. This sequence strictly preserves the integrity of the oxime bond.

Experimental Workflow

PROTAC_Workflow BB O-[3-(Benzyloxy)propyl] hydroxylamine HCl Step1 1. N-Boc Protection 2. Benzyl Hydrogenolysis (Pd/C) BB->Step1 Int1 N-Boc-O-(3-hydroxypropyl) hydroxylamine Step1->Int1 Step2 1. E3 Ligand Coupling (Mitsunobu) 2. TFA Deprotection Int1->Step2 Int2 Aminooxy-Functionalized E3 Ligand Step2->Int2 Step3 Aldehyde-Warhead Oxime Ligation (pH 4.5) Int2->Step3 Final Targeted Oxime-Linked PROTAC Step3->Final

Workflow for converting the building block into a modular PROTAC.

Step-by-Step Validation Protocols

Protocol A: Synthesis of the Universal Linker Intermediate

Objective: Convert the building block into N-Boc-O-(3-hydroxypropyl)hydroxylamine.

  • N-Boc Protection:

    • Suspend O-[3-(Benzyloxy)propyl]hydroxylamine HCl (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add triethylamine (TEA, 2.5 eq) to neutralize the hydrochloride salt and act as a base.

    • Dropwise add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) at 0 °C. Stir at room temperature for 4 hours.

    • Self-Validation QC: TLC (Hexanes/EtOAc 3:1) should show a single new UV-active spot. Ninhydrin stain will be negative (primary amine consumed).

  • Benzyl Hydrogenolysis:

    • Dissolve the crude N-Boc intermediate in methanol.

    • Add 10% Pd/C (0.1 eq by weight). Purge the flask with Argon, then backfill with H₂ gas (balloon pressure).

    • Stir vigorously for 12 hours at room temperature.

    • Self-Validation QC: Filter through Celite. LC-MS must confirm the loss of the benzyl group (-90 Da) and the appearance of the target mass [M+Na]⁺ = 214.1. The product will no longer be UV-active at 254 nm.

Protocol B: E3 Ligand Conjugation & Deprotection

Objective: Attach the linker to an E3 ligase ligand (e.g., a VHL ligand bearing a phenol group) and unmask the aminooxy group.

  • Mitsunobu Coupling:

    • Combine the intermediate from Protocol A (1.2 eq), the phenolic E3 ligand (1.0 eq), and Triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF at 0 °C.

    • Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise. This specific order of addition prevents premature activation and side reactions. Stir for 16 hours.

  • Boc Deprotection:

    • Purify the intermediate, then dissolve in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA). Stir for 1 hour at room temperature.

    • Self-Validation QC: Evaporate the solvent. LC-MS injection of the residue must show the exact mass of the unmasked Aminooxy-E3 ligand.

Protocol C: High-Throughput Oxime Ligation (Split PROTAC Assembly)

Objective: Chemoselective assembly of the final PROTAC molecule.

  • Stock Preparation: Prepare 10 mM stock solutions of the Aldehyde-Warhead and the Aminooxy-E3 ligand in anhydrous DMSO[1].

  • Reaction Assembly: In a 96-well plate, mix equimolar amounts (e.g., 10 µL each) of the two stocks.

  • Catalysis: Add 80 µL of 100 mM Aniline in Sodium Acetate buffer (pH 4.5).

  • Incubation: Incubate at 37 °C for 1.5 hours.

  • Self-Validation QC: Direct injection of 1 µL of the reaction mixture into LC-MS. The aldehyde mass peak must be completely absent, replaced by the PROTAC mass [M+H]⁺ = (Warhead Mass + E3-Linker Mass - 18 Da for H₂O loss).

Kinetic Optimization of Oxime Ligation

While oxime formation is thermodynamically favorable, the uncatalyzed reaction at neutral pH is kinetically sluggish, often taking days to reach completion. The addition of aniline acts as a nucleophilic catalyst. Aniline rapidly attacks the aldehyde to form a highly reactive Schiff base intermediate. The aminooxy group, being a superior nucleophile (due to the alpha-effect), rapidly displaces the aniline via transimination to form the final, irreversible oxime bond.

Aniline_Catalysis Ald Aldehyde-Warhead (R-CHO) Schiff Active Schiff Base (R-CH=N-Ph) Ald->Schiff + Aniline (Fast) Oxime Final Oxime PROTAC (R-CH=N-O-R') Ald->Oxime Uncatalyzed (Slow) Ani Aniline Catalyst (Ph-NH2) Ani->Schiff Schiff->Oxime + Aminooxy (Fast transimination) Aminooxy Aminooxy-E3 Ligand (R'-O-NH2) Aminooxy->Oxime

Mechanism of aniline-catalyzed oxime ligation for rapid PROTAC assembly.

Table 1: Kinetic Optimization of Oxime Ligation for PROTAC Assembly

Reaction ConditionCatalystpHTime to >95% ConversionYield (LC-MS)
DMSO / H₂O (1:1)None7.0> 48 hours45%
DMSO / Acetate Buffer (1:1)None4.516 hours78%
DMSO / Acetate Buffer (1:1) 100 mM Aniline 4.5 1.5 hours > 98%

Note: The optimized condition (Row 3) allows the reaction mixture to be diluted directly into cell culture media for degradation assays without the need for HPLC purification, fulfilling the promise of direct-to-biology screening[2].

References

  • Taylor & Francis - On-demand modular assembly for expedited PROTAC development URL: [Link][2]

  • ACS Publications - Design, Synthesis, and Evaluation of Trivalent PROTACs Having a Functionalization Site with Controlled Orientation URL: [Link][4]

Sources

Application Note: Chemoselective Deprotection Strategies for O-[3-(Benzyloxy)propyl]hydroxylamine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Bioconjugation Scientists, and Drug Development Professionals Compound Focus: O-[3-(Benzyloxy)propyl]hydroxylamine Hydrochloride (CAS: 114809-46-0) [1]

Introduction & Scope

In the rapidly expanding fields of targeted protein degradation (PROTACs) and antibody-drug conjugates (ADCs), heterobifunctional linkers are critical structural components. O-[3-(Benzyloxy)propyl]hydroxylamine hydrochloride is a highly versatile linker featuring two distinct chemical handles: a highly nucleophilic hydroxylamine and a benzyl-protected primary alcohol.

The hydroxylamine moiety is typically utilized to form hydrolytically stable oxime bonds with aldehydes or ketones on a payload or targeting ligand. Following this conjugation, the terminal benzyl ether must be deprotected to reveal a free hydroxyl group, which can then be functionalized further (e.g., converted to a phosphoramidite for oligonucleotide conjugation, or an azide for click chemistry).

However, the deprotection of the benzyl ether in the presence of an oxime or a free hydroxylamine presents a significant chemoselectivity challenge. This application note details field-proven, self-validating protocols to achieve this deprotection without compromising the integrity of the molecule.

The Chemoselectivity Challenge: Causality in Experimental Design

The classical method for cleaving benzyl ethers is catalytic hydrogenolysis using Palladium on Carbon (Pd/C) and hydrogen gas ( H2​ ). While highly efficient for standard substrates, applying this method to O-[3-(Benzyloxy)propyl]hydroxylamine derivatives often results in catastrophic failure.

The Mechanistic Conflict: The N–O bond present in hydroxylamines and oximes is notoriously labile under reductive conditions. Subjecting an oxime-conjugated derivative to Pd/C and H2​ will not only cleave the benzyl ether but will also trigger the reductive cleavage of the N–O bond, fragmenting the carefully constructed linker into an amine and an alcohol [2]. Furthermore, if an oxime is present, the C=N double bond may also be reduced.

To bypass this, scientists must utilize orthogonal deprotection strategies that rely on Lewis acidity or nucleophilic substitution rather than reduction.

Logic Substrate Substrate: Benzyl Ether + Oxime (N-O Bond) H2 Method A: H2, Pd/C Substrate->H2 BCl3 Method B: BCl3 / DCM Substrate->BCl3 TMSI Method C: TMS-I / MeCN Substrate->TMSI Degradation Failure: N-O Cleavage & Reduction H2->Degradation Success1 Optimal Success: Selective O-Debenzylation BCl3->Success1 Success2 Moderate Success: O-Debenzylation (Byproducts) TMSI->Success2

Caption: Chemoselectivity logic for benzyl ether cleavage in the presence of sensitive N-O bonds.

Deprotection Strategies

Strategy A: Lewis Acid-Mediated Cleavage via Boron Trichloride ( BCl3​ )

Best for: Derivatives where the hydroxylamine has already been converted into an oxime. Causality: BCl3​ is a strong Lewis acid that coordinates tightly to the oxygen of the benzyl ether. This coordination weakens the adjacent C–O bond, allowing chloride to attack the benzylic position, liberating benzyl chloride and a borate ester (which is subsequently hydrolyzed to the free alcohol). Crucially, studies have demonstrated that BCl3​ can efficiently cleave benzyl ethers without affecting imine N-oxide functionalities, oximes, or N–O bonds[3].

Strategy B: Trimethylsilyl Iodide (TMSI) Cleavage

Best for: Substrates sensitive to the harsh acidity of BCl3​ . Causality: TMSI operates via a hard-soft acid-base mechanism. The hard silicon atom coordinates to the ether oxygen, while the soft iodide nucleophile attacks the benzylic carbon. This method is entirely non-reductive but requires strictly anhydrous conditions to prevent the premature hydrolysis of TMSI to HI, which can cause side reactions.

Strategy C: Pre-Conjugation Hydrogenolysis (Protected Hydroxylamine)

Best for: Workflows where the free alcohol is needed before oxime ligation. Causality: If the free hydroxylamine is first protected with a robust, non-reducible group (e.g., N-Boc), standard Pd/C hydrogenolysis can be carefully applied. However, the intrinsic N-O bond is still at risk. Using a poisoned catalyst (like Lindlar's catalyst) or limiting the H2​ pressure is mandatory to prevent N-O bond scission.

Workflow A O-[3-(Benzyloxy)propyl] hydroxylamine B Oxime Ligation (Target Conjugation) A->B Aldehyde/Ketone C N-Boc Protection A->C Boc2O, Base D BCl3 Deprotection (Benzyl Cleavage) B->D Preserves N-O E Pd/C Hydrogenolysis (Benzyl Cleavage) C->E Controlled H2 F Free Alcohol Oxime (Ready for Payload) D->F G Boc-Protected Amino Alcohol (Ready for Payload) E->G

Caption: Divergent synthetic workflows for processing O-[3-(Benzyloxy)propyl]hydroxylamine derivatives.

Quantitative Data Summary

The following table summarizes the expected outcomes of the three primary deprotection methods when applied to oxime-derivatives of O-[3-(Benzyloxy)propyl]hydroxylamine.

Deprotection MethodReagents & ConditionsN-O Bond RetentionAvg. YieldScalabilityPrimary Drawback
Lewis Acid ( BCl3​ ) BCl3​ (1.0 M in DCM), -78 °C to 0 °C, 2-4 hExcellent (>98%) 85 - 92%HighRequires cryogenic conditions (-78 °C).
Silyl Cleavage (TMSI) TMSI (2.0 eq), Anhydrous DCM, 0 °C to RT, 4 hGood (~90%) 70 - 80%MediumReagent is highly moisture sensitive.
Hydrogenolysis 10% Pd/C, H2​ (1 atm), MeOH, RT, 12 hPoor (<10%) < 10%HighDestroys the oxime/hydroxylamine linkage.

Experimental Protocols

Protocol 1: BCl3​ -Mediated Deprotection of Oxime-Conjugated Derivatives

This self-validating protocol ensures the selective removal of the benzyl group while keeping the oxime linkage intact.

Materials:

  • Oxime derivative of O-[3-(Benzyloxy)propyl]hydroxylamine (1.0 mmol)

  • Boron trichloride ( BCl3​ ), 1.0 M solution in DCM (3.0 mmol)

  • Anhydrous Dichloromethane (DCM) (10 mL)

  • Methanol (for quenching) (5 mL)

  • Saturated aqueous NaHCO3​

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a septum. Flush with Argon.

  • Dissolution: Dissolve the oxime derivative (1.0 mmol) in 10 mL of anhydrous DCM under Argon.

  • Cooling: Submerge the flask in a dry ice/acetone bath to bring the internal temperature to -78 °C. Causality: Low temperatures prevent the Lewis acid from indiscriminately attacking the oxime nitrogen or oxygen.

  • Addition: Using a glass syringe, add the 1.0 M BCl3​ solution (3.0 mL, 3.0 eq) dropwise over 10 minutes. The solution may turn slightly yellow.

  • Reaction: Stir the mixture at -78 °C for 1 hour, then gradually allow the bath to warm to 0 °C over an additional 2 hours. Monitor via TLC (Hexanes/EtOAc 1:1) until the starting material is consumed.

  • Quenching: Re-cool the flask to -78 °C and carefully quench the reaction by adding 5 mL of Methanol dropwise. Causality: Methanol solvolyzes the intermediate borate esters, releasing the free alcohol and forming volatile trimethyl borate.

  • Workup: Allow the mixture to warm to room temperature. Concentrate the solvent under reduced pressure. Partition the residue between EtOAc (20 mL) and sat. aq. NaHCO3​ (20 mL). Extract the aqueous layer with EtOAc (2 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate. Purify via flash column chromatography to yield the deprotected aliphatic alcohol.

Protocol 2: TMSI-Mediated Deprotection (Alternative Non-Cryogenic Route)

Use this protocol if cryogenic capabilities are unavailable, though yields may be slightly lower due to side reactions.

Step-by-Step Methodology:

  • Preparation: Dissolve the oxime derivative (1.0 mmol) in 10 mL of anhydrous Acetonitrile ( MeCN ) in an oven-dried flask under Argon.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition: Add Trimethylsilyl iodide (TMSI) (2.0 mmol, 2.0 eq) dropwise. Note: TMSI should be colorless to light yellow; if it is dark brown, it has degraded to I2​ and should be distilled over copper powder before use.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature. Monitor by LC-MS.

  • Quenching: Quench the reaction with 5 mL of Methanol and 5 mL of saturated aqueous Na2​S2​O3​ (Sodium thiosulfate) to neutralize any generated iodine.

  • Workup: Extract with DCM (3 x 15 mL), wash with brine, dry over MgSO4​ , and concentrate for subsequent chromatographic purification.

References

  • University of East Anglia. (2015). The utilisation of Fmoc solid phase chemistry as a novel approach to the generation of duocarmycin analogues. Retrieved from[Link]

  • Masson, G., Cividino, P., Py, S., & Vallée, Y. (2008). Novel Polyhydroxylated Cyclic Nitrones and N-Hydroxypyrrolidines through BCl3-Mediated Deprotection. Organic Letters, ACS Publications. Retrieved from[Link]

Application Note: Synthesis and Derivatization of Alkoxyamines using O-[3-(Benzyloxy)propyl]hydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

O-[3-(Benzyloxy)propyl]hydroxylamine hydrochloride (CAS: 114809-46-0) is a highly versatile, bifunctional building block utilized extensively in bioconjugation, PROTAC linker synthesis, and the preparation of complex secondary alkoxyamines[1]. Structurally, it features a primary aminooxy group (-O-NH₂) tethered to a propyl chain, terminating in a benzyl-protected alcohol.

As an O-alkylhydroxylamine, this molecule benefits from the alpha-effect —a phenomenon where the adjacent lone pairs on the oxygen and nitrogen atoms repel each other, raising the ground-state energy of the nucleophile. Consequently, the aminooxy group is exceptionally nucleophilic despite having a relatively low pKₐ (~4.5) compared to standard primary amines (pKₐ ~10.5)[2]. This unique electronic profile allows O-[3-(Benzyloxy)propyl]hydroxylamine to react chemoselectively with aldehydes and ketones under mildly acidic conditions (pH 4.0–5.0), a regime where competing lysine residues or aliphatic amines are fully protonated and inert[2].

This application note details the field-proven methodologies for converting this primary alkoxyamine into secondary alkoxyamines (via reductive amination), oxime ethers (via ligation), and N-acyl derivatives (via amidation).

Physicochemical Properties & Reaction Parameters

To ensure reproducibility, it is critical to account for the hydrochloride salt form of the reagent. Stoichiometric neutralization with a mild base (e.g., sodium acetate or DIPEA) is required to liberate the reactive free base in situ.

Table 1: Reagent Specifications & Quantitative Data
PropertySpecification / ValueApplication Impact
IUPAC Name O-(3-(benzyloxy)propyl)hydroxylamine HClN/A
CAS Number 114809-46-0Verification of raw material[1].
Molecular Weight 217.70 g/mol Crucial for stoichiometric calculations.
Appearance White to off-white crystalline solidIndicates purity; discoloration suggests oxidation.
Solubility Soluble in MeOH, DMF, DMSO, H₂OEnables versatile solvent choices (aqueous or organic).
Storage -20°C, desiccated, under inert gasHygroscopic; moisture degrades the reagent over time.

Reaction Pathways & Mechanisms

The synthetic utility of O-[3-(Benzyloxy)propyl]hydroxylamine branches into three primary trajectories depending on the electrophile and the reaction environment.

Workflow A O-[3-(Benzyloxy)propyl] hydroxylamine HCl B Secondary Alkoxyamine (Reductive Amination) A->B Aldehyde, Reductant C Oxime Ether (Ligation) A->C Ketone, pH 4.5 D N-Acyl Alkoxyamine (Amidation) A->D R-COOH, HATU

Divergent synthetic pathways utilizing O-[3-(Benzyloxy)propyl]hydroxylamine Hydrochloride.

The Reductive Alkoxyamination Mechanism

The synthesis of secondary alkoxyamines (N-alkyl-O-alkylhydroxylamines) proceeds via a distinct oxyiminium intermediate. Unlike standard imines, the oxyiminium ion is highly electrophilic. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or 2-picoline-borane (2-Pic-BH₃) are explicitly chosen because they selectively reduce the protonated oxyiminium species without reducing the unreacted carbonyl or cleaving the fragile N-O bond[3][4].

Mechanism R1 Carbonyl (R-CHO) I1 Hemiaminal R1->I1 + R'-O-NH2 R2 Alkoxyamine (R'-O-NH2) R2->I1 I2 Oxyiminium Ion I1->I2 - H2O (H+) P Secondary Alkoxyamine I2->P Hydride Transfer

Mechanistic pathway of reductive alkoxyamination via an oxyiminium intermediate.

Experimental Protocols

Protocol A: One-Pot Synthesis of Secondary Alkoxyamines via Reductive Amination

This protocol utilizes 2-picoline-borane, a highly effective, less toxic alternative to NaBH₃CN, enabling the one-pot conversion of aldehydes to secondary alkoxyamines[4].

Reagents:

  • Target Aldehyde (1.0 equiv, 1.0 mmol)

  • O-[3-(Benzyloxy)propyl]hydroxylamine HCl (1.1 equiv, 1.1 mmol)

  • Sodium Acetate (NaOAc) (1.1 equiv, 1.1 mmol)

  • 2-Picoline-borane complex (1.5 equiv, 1.5 mmol)

  • Solvent: Methanol/Acetic Acid (10:1 v/v, 11 mL)

Step-by-Step Methodology:

  • Free-Basing: In a flame-dried round-bottom flask, dissolve O-[3-(Benzyloxy)propyl]hydroxylamine HCl (239.5 mg) in 10 mL of anhydrous Methanol. Add NaOAc (90.2 mg).

    • Validation Check: Stir for 10 minutes at room temperature. The formation of a fine white precipitate (NaCl) confirms the successful liberation of the free alkoxyamine.

  • Oxyiminium Formation: Add the target aldehyde (1.0 mmol) to the suspension, followed by 1.0 mL of glacial acetic acid. Stir the mixture at room temperature for 1–2 hours.

    • Causality: Acetic acid catalyzes the dehydration of the hemiaminal to the reactive oxyiminium ion.

  • Reduction: Cool the reaction to 0°C using an ice bath. Add 2-picoline-borane (160 mg) in one portion. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4–12 hours.

    • Validation Check: Monitor by LC-MS or TLC. The disappearance of the oxime/oxyiminium intermediate mass peak indicates completion.

  • Workup: Quench the reaction by slowly adding 10 mL of saturated aqueous NaHCO₃ (caution: gas evolution). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the pure secondary alkoxyamine.

Protocol B: Chemoselective Oxime Ligation

Oxime ligation is the premier method for conjugating this building block to carbonyl-containing biomolecules or polymers[2].

Reagents:

  • Ketone/Aldehyde-functionalized substrate

  • O-[3-(Benzyloxy)propyl]hydroxylamine HCl (5.0–10.0 equiv relative to substrate)

  • Reaction Buffer: 100 mM Sodium Acetate, pH 4.5

  • Catalyst: Aniline (10 mM final concentration)

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 100 mM NaOAc buffer and adjust the pH to exactly 4.5 using glacial acetic acid.

    • Causality: At pH 4.5, the alkoxyamine (pKₐ ~4.5) is ~50% unprotonated and highly nucleophilic, while the target carbonyl is sufficiently activated by protonation.

  • Catalyst Addition: Add aniline to the buffer to achieve a 10 mM concentration.

    • Causality: Aniline acts as a nucleophilic catalyst, rapidly forming a Schiff base with the carbonyl, which is then readily displaced by the more nucleophilic alkoxyamine, accelerating the reaction rate by up to 400-fold.

  • Conjugation: Dissolve the carbonyl substrate in the buffer. Add O-[3-(Benzyloxy)propyl]hydroxylamine HCl. Incubate at room temperature for 2–4 hours.

  • Validation & Isolation: Analyze the conversion via RP-HPLC or LC-MS. Once complete, dialyze or use size-exclusion chromatography (for macromolecules) to remove excess alkoxyamine and aniline.

Protocol C: Synthesis of N-Acyl Alkoxyamines (Hydroxamic Acid Ethers)

Coupling this reagent with carboxylic acids yields N-acyl-O-alkylhydroxylamines, which are highly stable linkages often used in peptidomimetics.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • O-[3-(Benzyloxy)propyl]hydroxylamine HCl (1.2 equiv)

  • Solvent: Anhydrous DMF

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.0 mmol) and HATU (1.2 mmol) in 5 mL of anhydrous DMF. Add DIPEA (3.0 mmol) and stir for 5 minutes at room temperature to form the active ester.

  • Coupling: Add O-[3-(Benzyloxy)propyl]hydroxylamine HCl (1.2 mmol) to the activated mixture.

    • Validation Check: The solution should turn from pale yellow to clear/light amber. The excess DIPEA ensures the hydrochloride salt is neutralized, allowing the aminooxy group to attack the active ester.

  • Completion: Stir for 2 hours. Quench with water, extract with Dichloromethane, wash sequentially with 1M HCl, sat. NaHCO₃, and brine. Dry and evaporate to obtain the N-acyl derivative.

References

  • AChemBlock. O-[3-(Benzyloxy)propyl]hydroxylamine hydrochloride 95.00% | CAS: 114809-46-0. AChemBlock Catalog. 1[1]

  • MDPI. Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules. 3[3]

  • Kawase, Y. et al. One-Pot Synthesis of Alkoxyamine Derivatives by Reductive Alkoxyamination with a 2-Picoline-Borane Complex. Heterocycles. 4[4]

  • Thermo Fisher Scientific. Carbonyl-Reactive Crosslinker Chemistry. Thermo Fisher Technical Resources. 2[2]

Sources

Troubleshooting & Optimization

Technical Support Center: O-[3-(Benzyloxy)propyl]hydroxylamine Hydrochloride Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Overview O-[3-(Benzyloxy)propyl]hydroxylamine hydrochloride is a versatile bi-functional linker and building block heavily utilized in PROTAC synthesis, bioconjugation, and pharmaceutical development. Its primary application is the formation of stable oxime ether linkages via condensation with aldehydes or ketones. However, researchers frequently encounter yield-limiting bottlenecks such as incomplete conversion, slow kinetics at physiological pH, and poor aqueous solubility.

As a Senior Application Scientist, I have designed this troubleshooting guide to provide a self-validating framework to optimize your oxime ligation protocols.

Part 1: The Mechanistic Paradox of Oxime Ligation

Oxime formation is fundamentally a two-step process: nucleophilic attack of the free hydroxylamine on the carbonyl carbon to form a tetrahedral carbinolamine intermediate, followed by acid-catalyzed dehydration to yield the final oxime ether[1].

When using O-[3-(Benzyloxy)propyl]hydroxylamine as a hydrochloride salt, you face a mechanistic paradox:

  • Nucleophilicity vs. pH: The salt must be neutralized (typically using a weak base like sodium acetate) to liberate the nucleophilic free amine (pKa ~4.5–5.0). At pH < 4.0, the amine remains protonated and unreactive[2].

  • Dehydration vs. pH: The subsequent dehydration step requires protonation of the leaving hydroxyl group. At pH > 6.0, the lack of available protons makes dehydration the rate-limiting step, causing the reaction to stall[2].

Therefore, the empirical "sweet spot" for uncatalyzed oxime ligation is strictly between pH 4.5 and 5.0.

Part 2: Troubleshooting FAQs

Q1: My oxime conversion is stalling at 50-60%. Why is the reaction incomplete, and how can I drive it to completion? A: Oxime formation is a reversible equilibrium process[3]. If water is present as the solvent, the reverse hydrolysis reaction competes with product formation. Causality & Fix: To drive the equilibrium forward (Le Chatelier's Principle), you must either remove water (e.g., via Dean-Stark apparatus or molecular sieves in organic solvents) or use an excess of the O-alkylhydroxylamine reagent. We recommend using 1.5 to 5.0 equivalents of O-[3-(Benzyloxy)propyl]hydroxylamine hydrochloride in aqueous mixtures to ensure >95% conversion.

Q2: I am working with a pH-sensitive protein and must run the reaction at pH 7.0. Why is the yield so low, and how can I fix it? A: At pH 7.0, the dehydration of the carbinolamine intermediate is extremely slow, often resulting in near-zero conversion[2]. Causality & Fix: You must bypass the standard dehydration pathway by introducing a nucleophilic catalyst.

  • Aniline Catalysis: Adding 10–100 mM aniline creates a highly electrophilic Schiff base intermediate with the aldehyde, which undergoes rapid trans-oximation with your hydroxylamine[2].

  • Boronic Acid Catalysis: Alternatively, 2-formylphenylboronic acid (2-FPBA) can be used. Boron's dynamic coordination chemistry accelerates the dehydration step, enabling rate constants of >10^4 M^-1 s^-1 at neutral pH[1].

Q3: I observe turbidity when I add O-[3-(Benzyloxy)propyl]hydroxylamine hydrochloride to my aqueous buffer. Is this affecting my yield? A: Yes. Unlike simple hydroxylamine, this reagent contains a highly lipophilic benzyloxypropyl chain. Causality & Fix: In purely aqueous buffers, the reagent can form micelles or precipitate, drastically reducing the effective molarity of the nucleophile. Introduce 10–20% v/v of a water-miscible organic co-solvent (such as DMSO, THF, or acetonitrile) to maintain a homogeneous solution and restore reaction kinetics.

Part 3: Quantitative Data & Benchmarks
Reaction ConditionpHCatalystEq. of HydroxylamineExpected YieldReaction Time
Standard Aqueous Buffer4.5 - 5.0None1.5 - 2.0> 90%2 - 4 hours
Physiological Buffer7.0 - 7.4None5.0< 10%24 hours
Physiological Buffer7.0Aniline (100 mM)2.0> 85%1 - 2 hours
Physiological Buffer7.02-FPBA (10 µM)1.0 - 1.5> 95%< 10 mins
Organic Solvent (THF)N/APyrrolidine (20 mol%)1.0> 90%1 - 4 hours

(Note: Pyrrolidine has also been shown to efficiently catalyze the formation of oximes in organic solvents via iminium activation[4].)

Part 4: Standard Operating Protocols
Protocol A: Standard Acid-Catalyzed Oxime Ligation (pH 4.5)

Self-validating mechanism: The acetate buffer simultaneously neutralizes the HCl salt to free the nucleophile and acts as a mild general acid catalyst to drive dehydration. By monitoring the disappearance of the aldehyde peak via LC-MS, you validate the equilibrium shift in real-time.

  • Prepare a 0.1 M Sodium Acetate buffer. Adjust the pH to exactly 4.5 using glacial acetic acid.

  • Dissolve the aldehyde/ketone substrate in the buffer (add up to 20% DMSO if the substrate is hydrophobic).

  • Add 1.5 to 2.0 equivalents of O-[3-(Benzyloxy)propyl]hydroxylamine hydrochloride.

  • Stir at room temperature (20–25 °C) for 2 to 4 hours.

  • Monitor conversion via LC-MS or HPLC. The reaction is complete when the aldehyde peak is consumed.

Protocol B: Aniline-Catalyzed Neutral pH Ligation

Self-validating mechanism: Aniline forms a fast-reacting Schiff base, bypassing the slow dehydration of the direct oxime pathway. The rapid intermediate formation confirms catalyst activity before the trans-oximation yields the final product.

  • Prepare a 0.1 M Phosphate buffer at pH 7.0.

  • Add 100 mM Aniline to the buffer.

  • Dissolve the aldehyde/ketone substrate in this catalytic buffer.

  • Add 2.0 equivalents of O-[3-(Benzyloxy)propyl]hydroxylamine hydrochloride.

  • Stir at room temperature for 1 to 2 hours.

  • Purify the resulting oxime ether via preparative HPLC, dialysis, or column chromatography to remove the aniline catalyst.

Part 5: Visualizations

G A Aldehyde/Ketone C Schiff Base Intermediate (Highly Electrophilic) A->C + Aniline (Fast) B Aniline Catalyst B->C E Stable Oxime Ether (Target Product) C->E + Hydroxylamine (Trans-oximation) D O-[3-(Benzyloxy)propyl] hydroxylamine D->E

Mechanism of aniline-catalyzed trans-oximation to accelerate oxime ether formation.

Workflow Start Low Reaction Yield? CheckPH Check Reaction pH Start->CheckPH PHLow pH < 4: Salt unreactive CheckPH->PHLow PHHigh pH > 6: Dehydration slow CheckPH->PHHigh PHOpt pH 4.5 - 5.0 CheckPH->PHOpt AddBase Add Base (e.g., NaOAc) PHLow->AddBase AddCat Add Aniline/Boronic Acid PHHigh->AddCat CheckSol Check Solubility PHOpt->CheckSol AddSolv Add 10-20% DMSO/THF CheckSol->AddSolv Precipitation

Decision tree for troubleshooting low yields in O-alkylhydroxylamine conjugations.

Sources

Technical Support Center: Troubleshooting Benzyl Deprotection in O-[3-(Benzyloxy)propyl]hydroxylamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the deprotection of O-[3-(Benzyloxy)propyl]hydroxylamine to yield 3-(aminooxy)propan-1-ol.

This transformation presents a classic chemoselectivity paradox : the conditions typically required to cleave a robust benzyl (Bn) ether are the exact conditions that destroy the sensitive O-alkyl hydroxylamine (N–O) bond. This guide bypasses rigid templates to provide a causality-driven, in-depth analysis of why your reactions are failing and how to implement a self-validating protocol to achieve complete deprotection.

The Chemoselectivity Paradox

The core issue lies in the competing reactivity of two functional groups within the same molecule:

  • The Benzyl Ether (C–O bond): Traditionally cleaved via catalytic hydrogenolysis (Pd/C, H₂) or strong Lewis acids.

  • The Hydroxylamine (N–O bond): Extremely labile and susceptible to reductive cleavage[1].

When standard deprotection methods are applied, researchers typically observe either massive over-reduction (destruction of the molecule) or stalled reactions (incomplete deprotection).

ReactionPathways SM BnO-CH2-CH2-CH2-O-NH2 (Starting Material) PathA Pd/C, H2 (Reductive) SM->PathA PathB BCl3 (Lewis Acid) SM->PathB ProdA HO-CH2-CH2-CH2-OH + NH3 (N-O Cleavage Product) PathA->ProdA Fast N-O Hydrogenolysis ProdB HO-CH2-CH2-CH2-O-NH2 (Desired Product) PathB->ProdB Selective Bn Cleavage

Figure 1. Chemoselectivity of benzyl deprotection methods in the presence of an N-O bond.

Diagnostic FAQs: Root Cause Analysis

Q1: Why am I getting a complex mixture or incomplete deprotection when using Pd/C and H₂?

The Causality: The N–O bond in O-alkyl hydroxylamines is exceptionally weak (approx. 55 kcal/mol) and readily undergoes oxidative addition and reduction on the palladium surface[1]. The hydrogenolysis of the N–O bond is often faster than the cleavage of the benzylic C–O bond. If you halt the reaction early to salvage the N–O bond, you are left with incomplete benzyl deprotection. If you push the reaction to completion, you generate propan-1,3-diol and ammonia.

Q2: I switched to Boron Tribromide (BBr₃), but the reaction stalled at ~50% conversion. What is happening?

The Causality: BBr₃ is a highly aggressive Lewis acid. However, the free primary aminooxy group (–O–NH₂) in your substrate is highly basic and nucleophilic. It rapidly coordinates with BBr₃ to form a stable Lewis acid-base adduct. This sequestration quenches the reagent, pulls the substrate out of the non-polar solvent phase, and prevents the stoichiometric cleavage of the benzyl ether unless a massive, often destructive, excess is used.

Q3: What is the most reliable method to achieve complete debenzylation without breaking the N–O bond?

The Causality: The optimal solution is to use Boron Trichloride (BCl₃) . BCl₃ is a milder Lewis acid than BBr₃. It has been documented in carbohydrate and nitrone chemistry to efficiently cleave benzyl ethers without destroying sensitive N–O bonds[2]. It provides the perfect balance of Lewis acidity: it coordinates the benzyl ether oxygen to facilitate chloride attack on the benzylic position, while leaving the hydroxylamine linkage intact.

Q4: Is there a protection strategy that allows for standard debenzylation?

The Causality: Yes. By transiently protecting the free –O–NH₂ group as an N-Boc derivative (using Boc₂O), you drastically reduce the basicity of the nitrogen. This prevents Lewis acid sequestration and slightly stabilizes the N-O bond against reduction. You can then use standard Lewis acids, followed by Boc deprotection using TFA[3]. However, this adds two synthetic steps to your workflow.

Quantitative Method Comparison

To aid in your experimental design, below is a summary of the quantitative outcomes you can expect when applying different deprotection strategies to O-[3-(Benzyloxy)propyl]hydroxylamine.

Deprotection MethodReagents & ConditionsBn Cleavage EfficiencyN–O Bond IntegrityPrimary ObservationRecommendation
Catalytic Hydrogenation Pd/C, H₂ (1 atm), MeOHLow (if stopped early)Poor (<20% intact)Competitive N–O hydrogenolysis❌ Not Recommended
Strong Lewis Acid BBr₃ (1.2 eq), DCM, -78 °CIncomplete (~50%)GoodReagent sequestration by –NH₂⚠️ Requires large excess
Mild Lewis Acid BCl₃ (3.0 eq), DCM, 0 °CHigh (>90%)ExcellentClean cleavage, easy workup✅ Highly Recommended
Transient Protection 1. Boc₂O 2. BCl₃ 3. TFAHigh (>90%)GoodMulti-step workflow⚠️ Viable Alternative

Troubleshooting Workflow

DeprotectionTroubleshooting Start Incomplete Benzyl Deprotection in O-[3-(Benzyloxy)propyl]hydroxylamine CheckMethod Which deprotection method was attempted? Start->CheckMethod MethodPd Pd/C + H2 (Hydrogenolysis) CheckMethod->MethodPd MethodBBr3 BBr3 (Strong Lewis Acid) CheckMethod->MethodBBr3 IssuePd Issue: N-O Bond Cleavage (Over-reduction to diol + NH3) MethodPd->IssuePd IssueBBr3 Issue: Amine Coordination (Reaction stalls at ~50%) MethodBBr3->IssueBBr3 SolPd Solution: Switch to Non-Reductive Cleavage IssuePd->SolPd SolBBr3 Solution: Use BCl3 or Pre-protect Amine (Boc) IssueBBr3->SolBBr3

Figure 2. Troubleshooting logical workflow for benzyl deprotection of O-alkyl hydroxylamines.

Validated Experimental Protocol: BCl₃-Mediated Deprotection

This protocol is designed as a self-validating system , incorporating in-process checks to ensure the structural integrity of the final product[2].

Materials Required:
  • O-[3-(Benzyloxy)propyl]hydroxylamine (Starting Material)

  • Boron Trichloride (BCl₃), 1.0 M solution in Dichloromethane (DCM)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Methanol (MeOH)

  • Argon or Nitrogen gas line

Step-by-Step Methodology:
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Add O-[3-(Benzyloxy)propyl]hydroxylamine (1.0 eq) and dissolve in anhydrous DCM to achieve a concentration of 0.1 M.

  • Cooling: Submerge the reaction flask in an ice-water bath (0 °C) and purge the system with Argon.

  • Reagent Addition: Dropwise add the BCl₃ solution (3.0 to 4.0 eq).

    • Mechanistic Causality: The first equivalent of BCl₃ is sacrificed to coordinate with the basic –O–NH₂ group. The subsequent equivalents are required to complex with the benzyl ether oxygen and mediate the C–O bond cleavage.

  • Reaction: Allow the mixture to stir at 0 °C for 1 hour, then gradually remove the ice bath, allowing the reaction to warm to room temperature. Stir for 16 hours.

  • In-Process Analytical Checkpoint: Spot the reaction mixture on a silica TLC plate. Stain with Ninhydrin and heat. The desired product will appear as a dark spot (indicating a free –O–NH₂ group), while the starting material will have a significantly higher Rf value.

  • Quenching: Cool the reaction back to 0 °C. Carefully add anhydrous MeOH dropwise to quench the unreacted BCl₃.

    • Mechanistic Causality: MeOH reacts with BCl₃ to form volatile trimethyl borate and HCl gas, which prevents the formation of intractable aqueous emulsions during workup.

  • Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting crude residue with cold diethyl ether to precipitate 3-(aminooxy)propan-1-ol as a clean hydrochloride salt.

  • Post-Reaction Validation (NMR): Analyze the product via ¹H NMR (in D₂O).

    • Success Criteria: Confirm the complete disappearance of the aromatic multiplet (~7.3 ppm) and the benzylic singlet (~4.5 ppm).

    • Integrity Criteria: Verify the presence of the –CH₂–O–NH₂ triplet at ~4.0 ppm. If the N–O bond was cleaved, this peak will shift upfield to ~3.6 ppm (characteristic of the –CH₂–OH group in propan-1,3-diol).

References

  • Novel Polyhydroxylated Cyclic Nitrones and N-Hydroxypyrrolidines through BCl3-Mediated Deprotection Organic Letters (ACS Publications)[Link]

  • The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines RSC Advances (RSC Publishing)[Link]

  • Development of a UV-Cleavable Protecting Group for Hydroxylamines, Synthesis of a Structurally Wide Variety of Hydroxamic Acids DTU Inside (Technical University of Denmark)[Link]

Sources

Minimizing side reactions during O-[3-(Benzyloxy)propyl]hydroxylamine Hydrochloride ligation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for bioconjugation and peptide synthesis professionals. This guide is specifically engineered to address the physicochemical challenges of using O-[3-(Benzyloxy)propyl]hydroxylamine Hydrochloride in oxime ligations. While the benzyloxypropyl moiety provides an excellent hydrophobic spacer and a UV-active handle for drug development (such as in PROTACs and ADCs), its structural bulk and lipophilicity can introduce unique side reactions and kinetic bottlenecks.

Below, you will find mechanistic workflows, troubleshooting FAQs, quantitative catalyst comparisons, and a self-validating protocol designed to maximize chemoselectivity and yield.

Reaction Workflows & Mechanistic Pathways

To effectively troubleshoot side reactions, we must first map the operational logic of the ligation and the chemical pathways that lead to off-target products.

TroubleshootingLogic Start Start: O-[3-(Benzyloxy)propyl] hydroxylamine Ligation Solubility Is the hydroxylamine fully soluble? Start->Solubility AddCosolvent Add 5-10% DMSO/DMF to prevent aggregation Solubility->AddCosolvent No CheckRate Is the reaction rate too slow? Solubility->CheckRate Yes AddCosolvent->CheckRate Catalyst Add p-Phenylenediamine (pPDA) Catalyst CheckRate->Catalyst Yes SideReactions Are there off-target Schiff bases? CheckRate->SideReactions No Catalyst->SideReactions LowerpH Lower pH to 4.5-5.5 to favor oxime stability SideReactions->LowerpH Yes Success High-Yield Oxime Conjugate SideReactions->Success No LowerpH->Success

Troubleshooting logic for optimizing O-[3-(Benzyloxy)propyl]hydroxylamine ligation.

Mechanism Aldehyde Target Aldehyde/Ketone Hydroxylamine O-[3-(Benzyloxy)propyl] hydroxylamine Aldehyde->Hydroxylamine Direct Addition (Slow) Aniline Nucleophilic Catalyst (e.g., pPDA) Aldehyde->Aniline Fast Side1 Side Reaction: Endogenous Amine Cross-reactivity Aldehyde->Side1 Competing Nucleophiles Oxime Stable Oxime Conjugate Hydroxylamine->Oxime SchiffBase Protonated Schiff Base (Highly Electrophilic) Aniline->SchiffBase Condensation SchiffBase->Oxime Transimination with Hydroxylamine Side2 Side Reaction: Hydrolysis (if pH < 4) Oxime->Side2 Extreme Acidic Conditions

Mechanism of catalyzed oxime ligation and potential side reaction pathways.

Troubleshooting Guide & FAQs

Q1: Why is my ligation sluggish, and how does this promote side reactions?

A1: Oxime ligation is a bimolecular condensation. Without catalysis, the direct reaction between O-[3-(Benzyloxy)propyl]hydroxylamine and a carbonyl is notoriously slow at neutral pH because the carbonyl carbon is not sufficiently electrophilic. Prolonged reaction times increase the exposure of the biomolecule to the environment, promoting off-target Schiff base formation with endogenous lysine residues or hydrolysis of sensitive ester/amide bonds. Causality & Solution: Adding a nucleophilic catalyst forms a highly reactive protonated Schiff base intermediate. This intermediate undergoes rapid transimination with the hydroxylamine, accelerating the reaction up to 120-fold and kinetically outcompeting side reactions[1].

Q2: How do I prevent methionine (Met) and cysteine (Cys) oxidation during the aldehyde generation step?

A2: Often, the target aldehyde must be generated in situ via sodium periodate (NaIO₄) oxidation of N-terminal serines or glycans. Excess NaIO₄ rapidly oxidizes thioethers (Met) to sulfoxides and thiols (Cys) to sulfinic/sulfonic acids[2]. Causality & Solution: These oxidations occur because periodate is a strong, non-specific oxygen-transfer agent if left unquenched. To prevent this, use a strictly controlled stoichiometric ratio of NaIO₄ and limit the oxidation time. Immediately quench the excess periodate with a sacrificial vicinal diol, such as glycerol, before introducing the hydroxylamine[3].

Q3: My biomolecule precipitates upon the addition of O-[3-(Benzyloxy)propyl]hydroxylamine Hydrochloride. What is causing this?

A3: The O-[3-(Benzyloxy)propyl] group introduces significant hydrophobicity due to the benzyl ether moiety and the propyl chain. In purely aqueous buffers, high concentrations of this specific hydroxylamine can form micelles or co-precipitate with moderately hydrophobic proteins. Causality & Solution: Precipitation sequesters the reactive aminooxy groups, drastically lowering the effective concentration and halting the ligation. To resolve this, incorporate 5–10% v/v of a polar aprotic co-solvent like DMSO or DMF into the reaction buffer. This disrupts hydrophobic interactions, maintaining the solubility of both the reagent and the biomolecule, which has been shown to substantially decrease the number of observed side reactions[4].

Q4: Aniline is toxic and can cause side reactions. What are the best alternatives?

A4: While aniline is the traditional catalyst, its toxicity (e.g., inducing methemoglobinemia) and limited solubility at neutral pH restrict its biological utility[5]. Furthermore, high concentrations of aniline can lead to stable, unwanted Schiff bases with off-target carbonyls. Causality & Solution: Substituted anilines, particularly p-phenylenediamine (pPDA) and m-phenylenediamine (mPDA), possess electron-donating groups that increase their nucleophilicity and aqueous solubility. pPDA is highly effective at pH 6.0–7.0, allowing the oxime ligation to proceed rapidly under near-physiological conditions, thereby minimizing acid-catalyzed side reactions[1][6].

Quantitative Catalyst Comparison

To minimize side reactions, selecting the correct catalyst is just as critical as controlling the pH. The table below summarizes the kinetic enhancements and risk profiles of common nucleophilic catalysts used in oxime ligations.

CatalystOptimal pH RangeRelative Rate Enhancement (vs. Uncatalyzed)Side Reaction RiskKey Advantages / Disadvantages
None (Uncatalyzed) 4.0 - 5.01xHigh (due to long reaction times)No catalyst toxicity; highly susceptible to competitive hydrolysis.
Aniline 4.5 - 6.0~40xModerate (Toxicity, off-target Schiff bases)Standard benchmark; toxic[5], requires acidic pH which may degrade sensitive biomolecules.
m-Phenylenediamine (mPDA) 5.0 - 7.0~60xLow High aqueous solubility; effective near neutral pH, reducing acid-catalyzed degradation.
p-Phenylenediamine (pPDA) 6.0 - 7.0~120xLow Fastest kinetics at neutral pH[1]; minimizes acid-hydrolysis side reactions and outcompetes off-target amines.

Optimized Step-by-Step Methodology

Protocol: Site-Specific Ligation of O-[3-(Benzyloxy)propyl]hydroxylamine This protocol is engineered as a self-validating system to minimize off-target reactions, maintain substrate integrity, and ensure complete conversion.

Phase 1: Controlled Aldehyde Generation (If applicable)

  • Buffer Preparation: Dissolve the target biomolecule in 100 mM Sodium Phosphate buffer, pH 7.0.

  • Mild Oxidation: Add 1.5 equivalents of NaIO₄ (from a freshly prepared 10 mM stock in ultrapure water). Incubate at 4°C for exactly 10 minutes in the dark to minimize Met/Cys over-oxidation.

  • Quenching: Add 10 equivalents of glycerol. Incubate for 5 minutes at room temperature to consume residual periodate.

  • Purification: Remove small molecules using a size-exclusion desalting column (e.g., PD-10) pre-equilibrated with the ligation buffer (100 mM Sodium Acetate, pH 5.5).

Phase 2: Catalyzed Oxime Ligation

  • Reagent Preparation: Prepare a 100 mM stock of O-[3-(Benzyloxy)propyl]hydroxylamine Hydrochloride in anhydrous DMSO.

  • Catalyst Preparation: Prepare a 100 mM stock of p-Phenylenediamine (pPDA) in the ligation buffer.

  • Reaction Assembly: To the desalted aldehyde-biomolecule, add pPDA to a final concentration of 10 mM. Next, add the O-[3-(Benzyloxy)propyl]hydroxylamine stock to a final concentration of 1–5 mM. Critical: Ensure the final DMSO concentration is between 5% and 10% v/v to prevent reagent precipitation[4].

  • Incubation: Incubate the mixture at 25°C for 1–2 hours. The pPDA catalyst will drive the rapid formation of the oxime, kinetically outcompeting hydrolysis and off-target amine reactions.

  • System Validation (LC-MS): Confirm the success of the ligation by analyzing a 2 µL aliquot via LC-MS. A successful, side-reaction-free workflow is validated by the presence of the desired mass shift (Aldehyde Mass + 217.7 Da - 18 Da for water) and the strict absence of +16 Da or +32 Da peaks (which would indicate unquenched periodate oxidation of methionine).

  • Final Purification: Isolate the stable oxime conjugate via RP-HPLC or size-exclusion chromatography.

References

  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides Source: Royal Society of Chemistry / PMC URL:[Link]

  • N-Aryl Peptides as Tunable Precursors for Oxime and Hydrazone Peptide Ligations Source: ProQuest URL:[Link]

  • Native Chemical Ligation: A Boon to Peptide Chemistry Source: MDPI URL:[Link]

  • US8642737B2 - Nucleophilic catalysts for oxime linkage Source: Google Patents URL
  • Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines Source: ACS Publications URL:[Link]

  • Exploiting Protein N-Terminus for Site-Specific Bioconjugation Source: MDPI URL:[Link]

Sources

Optimizing pH conditions for O-[3-(Benzyloxy)propyl]hydroxylamine Hydrochloride oxime ligation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter kinetic or solubility roadblocks during bioorthogonal conjugations. While the reaction between an alkoxyamine and a carbonyl is a cornerstone of modern bioconjugation, it is not a "mix-and-forget" process.

Using O-[3-(Benzyloxy)propyl]hydroxylamine Hydrochloride introduces specific chemical variables: the hydrochloride salt can silently crash your buffer's pH, and the hydrophobic benzyloxypropyl tail dramatically alters solubility profiles. This guide provides field-proven, mechanistically grounded solutions to optimize your oxime ligation workflows.

Core Concepts & Causality (FAQ)

Q1: Why is strict pH optimization critical for this specific alkoxyamine? A1: Oxime ligation is governed by a delicate acid-base equilibrium. The alkoxyamine group has a pKa of approximately 4.6. For the reaction to proceed, the alkoxyamine must exist partially in its free-base (unprotonated) form to act as a nucleophile, while the target aldehyde/ketone must be protonated to increase its electrophilicity. If the pH drops below 4.0, the alkoxyamine becomes fully protonated and unreactive. If the pH exceeds 6.0, the carbonyl is insufficiently activated. Consequently, the optimal uncatalyzed window is strictly pH 4.5–5.0 (1)[1]. Furthermore, because your reagent is a hydrochloride salt, adding it to a weakly buffered solution will immediately plummet the pH, stalling the reaction entirely.

Q2: We need to perform the ligation at physiological pH (7.4) to preserve our protein's function. How can we overcome the slow kinetics? A2: You must utilize nucleophilic catalysis. Uncatalyzed oxime formation at pH 7.4 can take days. By introducing an aniline-based catalyst, the reaction pathway shifts. The catalyst rapidly reacts with the carbonyl to form a highly electrophilic protonated Schiff base intermediate, which is then swiftly attacked by the alkoxyamine. However, standard aniline (pKa ~4.6) is inefficient at neutral pH. Instead, use substituted anilines like p-phenylenediamine (pPDA) or p-methoxyaniline. Their higher pKa values (~6.2 and 5.3, respectively) ensure the Schiff base remains protonated and reactive even at pH 7.0, accelerating the reaction up to 120-fold compared to uncatalyzed conditions (2)[2].

Quantitative Data Presentation

The table below summarizes the causality between pH, catalyst selection, and reaction kinetics to help you select the optimal conditions for your specific target.

Reaction ConditionOptimal pH RangeRecommended CatalystCatalyst pKaRelative Reaction RatePrimary Application
Uncatalyzed 4.5 – 5.0NoneN/A1x (Baseline)Small molecules, acid-stable peptides
Standard Catalyzed 4.5 – 6.0Aniline4.6~40xStandard bioconjugation
Neutral Catalyzed 6.0 – 7.0p-Methoxyaniline5.3~80xMild protein labeling[3]
Physiological 6.5 – 7.4p-Phenylenediamine6.2~120xFragile biomolecules, live cells[2][4]

Mechanistic Visualization

Mechanism Aldehyde Carbonyl Target (Aldehyde/Ketone) Schiff Protonated Schiff Base (Highly Electrophilic) Aldehyde->Schiff + Catalyst (Fast Equilibrium) Aniline Nucleophilic Catalyst (e.g., p-PDA) Aniline->Schiff Oxime Target-Oxime Conjugate (Stable Product) Schiff->Oxime + Alkoxyamine (Rate-Limiting Step) Alkoxyamine O-[3-(Benzyloxy)propyl] hydroxylamine Alkoxyamine->Oxime Oxime->Aniline Catalyst Regeneration

Mechanistic pathway of aniline-catalyzed oxime ligation via Schiff base intermediate.

Self-Validating Experimental Protocol

Protocol: pH-Optimized Aniline-Catalyzed Oxime Ligation Objective: Conjugate O-[3-(Benzyloxy)propyl]hydroxylamine Hydrochloride to an aldehyde-tagged protein at physiological pH. Self-Validating Principle: This protocol incorporates mandatory pH and analytical checkpoints to prevent silent failures caused by buffer crashing or reagent insolubility.

Step 1: Buffer Formulation & Baseline Check

  • Prepare a 100 mM Sodium Phosphate buffer, pH 7.0.

  • Causality: High buffer capacity (100 mM vs standard 10 mM) is mandatory to absorb the HCl released by the alkoxyamine salt.

Step 2: Reagent Solubilization

  • Dissolve O-[3-(Benzyloxy)propyl]hydroxylamine Hydrochloride in anhydrous DMSO to yield a 100 mM stock.

  • Causality: The benzyloxypropyl moiety is highly hydrophobic; pre-dissolving in DMSO prevents precipitation upon aqueous introduction.

Step 3: Reaction Assembly & Checkpoint 1

  • To the aldehyde-tagged target (e.g., 50 µM in buffer), add the alkoxyamine stock to a final concentration of 1 mM (20-fold excess).

  • CHECKPOINT 1 (Self-Validation): Extract a 5 µL aliquot and measure the pH using a micro-probe. If pH < 6.5, titrate with 0.1 M NaOH back to 7.0. Do not proceed until pH is verified.

Step 4: Catalyst Initiation

  • Add p-Phenylenediamine (pPDA) to a final concentration of 10 mM.

  • Causality: pPDA (pKa 6.2) forms the highly reactive Schiff base intermediate required to drive the reaction at neutral pH.

Step 5: Incubation & Checkpoint 2

  • Incubate at room temperature (20–25°C) in the dark.

  • CHECKPOINT 2 (Self-Validation): At t=2h and t=4h, analyze a quenched aliquot via LC-MS. Monitor the disappearance of the target mass and the appearance of the conjugate mass.

Step 6: Purification

  • Remove excess alkoxyamine and catalyst via size-exclusion chromatography (SEC) or dialysis against standard PBS.

Workflow Visualization

Workflow S1 1. Buffer Prep 100mM Acetate or Phosphate S2 2. Reagent Addition Add Target & Alkoxyamine S1->S2 S3 3. Catalysis Add 10mM p-PDA Catalyst S2->S3 S4 4. Incubation RT for 2-24h (LC-MS Check) S3->S4 S5 5. Purification Dialysis or SEC Isolation S4->S5

Self-validating experimental workflow for pH-optimized oxime ligation.

Troubleshooting Guide

Issue 1: Reagent Precipitation Upon Addition

  • Cause: The benzyloxypropyl tail is highly hydrophobic. At neutral pH, the unprotonated alkoxyamine may exceed its aqueous solubility limit.

  • Solution: Ensure the final reaction mixture contains 5–10% DMSO (v/v). If your protein tolerates it, dropping the pH slightly to 6.0 will increase the ratio of the protonated (more soluble) species without entirely halting the pPDA-catalyzed reaction.

Issue 2: Reaction Stalls at 20% Conversion

  • Cause: Buffer capacity failure. The release of HCl from the alkoxyamine salt lowered the pH below 3.5, fully protonating the nucleophile and rendering it inert.

  • Solution: Increase buffer strength to at least 100 mM. Implement Checkpoint 1 from the protocol above to verify the pH after reagent addition.

Issue 3: High Background or Degradation in LC-MS

  • Cause: Standard aniline can sometimes lead to side reactions or toxicity over long incubations, and prolonged exposure to unoptimized pH can degrade sensitive targets (4)[4].

  • Solution: Switch to pPDA to shorten the required reaction time from 24 hours to 2-4 hours, minimizing target degradation.

References

  • Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • Peptide Functionalized Oxime Hydrogels with Tunable Mechanical Properties and Gelation Behavior Source: Biomacromolecules (NIH/PMC) URL:[Link]

  • High-efficiency labeling of sialylated glycoproteins on living cells Source: Nature Methods (SciSpace) URL:[Link]

  • Oxime Ligation via in situ Oxidation of N-Phenylglycinyl Peptides Source: Organic Letters (ACS) URL:[Link]

Sources

Technical Support Center: Overcoming Low Aqueous Solubility of O-[3-(Benzyloxy)propyl]hydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Bioconjugation Support Center. As an application scientist working with complex linker chemistries, you are likely aware that O-[3-(Benzyloxy)propyl]hydroxylamine Hydrochloride presents a unique physical chemistry challenge.

While the hydrochloride salt form suggests high aqueous solubility, the reality of bioconjugation often leads to unexpected precipitation or near-zero reaction yields. This guide deconstructs the thermodynamic and kinetic barriers of this specific linker and provides field-proven, self-validating protocols to ensure your oxime ligations succeed.

Mechanistic Overview: The pH-Solubility Paradox

The root cause of solubility issues with O-[3-(Benzyloxy)propyl]hydroxylamine lies in its amphiphilic structure and the inherent requirements of oxime ligation.

The molecule contains a highly hydrophobic benzyloxy tail and a hydrophilic aminooxy headgroup. The pKa of an aminooxy group is approximately 4.6[1].

  • At pH < 4.0: The molecule exists predominantly as a protonated salt. It is highly water-soluble, but the protonated nitrogen lacks the free lone pair required to act as a nucleophile, rendering it unreactive.

  • At pH > 4.6: The molecule deprotonates into its free base form. While this exposes the reactive lone pair necessary for Schiff base formation, the loss of the formal charge causes the bulky hydrophobic benzyl ether to dominate the molecule's physical properties, leading to rapid precipitation or micellization[1].

Because standard oxime ligations are performed at pH 4.5–5.0 to balance nucleophilicity and acid-catalyzed dehydration, the linker is forced into a thermodynamic state where it is prone to crashing out of aqueous buffers.

Troubleshooting Guide & FAQs

Q1: My linker precipitates immediately upon addition to my bioconjugation buffer at pH 5.0. How do I prevent this? A: This visible precipitation is the rapid formation of the hydrophobic free base. To prevent this without altering the pH, you must lower the dielectric constant of the solvent. Pre-dissolve the linker in a water-miscible organic co-solvent (e.g., DMSO or DMF) before spiking it into the aqueous buffer[2]. Ensure the final co-solvent concentration is between 10–20% v/v, provided your target protein can tolerate it.

Q2: The reaction solution appears perfectly clear, but my LC-MS shows <5% conjugation after 24 hours. What is happening? A: You are experiencing cryptic micellization. Even without visible precipitation, amphiphilic linkers form soluble aggregates (micelles) in aqueous media to shield their hydrophobic benzyl tails. This sequesters the reactive aminooxy groups inside the hydrophobic core, dropping the effective monomer concentration to near zero. Solution: You must break the kinetic bottleneck using a highly water-soluble nucleophilic catalyst. Adding 10–50 mM of m-phenylenediamine (mPDA) or p-phenylenediamine (pPDA) accelerates the oxime ligation by 15- to 120-fold compared to standard aniline[3][4]. This rapid turnover continuously pulls the linker out of the aggregated state via Le Chatelier's principle.

Q3: My target protein is highly fragile and denatures in even 5% DMSO. How can I solubilize this linker in 100% aqueous media? A: You must provide a thermodynamic sink for the hydrophobic benzyl group using host-guest chemistry. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a lipophilic inner cavity and a highly hydrophilic exterior[5]. By pre-incubating the linker with HP-β-CD, the benzyloxy tail inserts into the cyclodextrin cavity, creating a highly water-soluble inclusion complex while leaving the aminooxy group exposed for ligation[6].

Solubilization Strategies & Quantitative Data

The following table summarizes the quantitative parameters and comparative advantages of the three primary solubilization strategies.

Solubilization StrategyMechanism of ActionKey Quantitative ParametersAdvantagesLimitations
Organic Co-Solvent Disrupts hydrophobic interactions10–20% v/v DMSO or DMF[2]Immediate dissolution; highly reproducible.May cause denaturation of fragile proteins.
HP-β-CD Complexation Encapsulates benzyl group in hydrophobic cavity1:5 to 1:10 Molar Ratio (Linker:CD)[5][6]100% aqueous; biocompatible; protects linker.Adds mass to the reaction; requires pre-incubation.
mPDA / pPDA Catalysis Kinetic acceleration via Schiff base intermediate10–50 mM Catalyst; 15x–120x rate increase[3][4]Overcomes low effective monomer concentration.Requires post-reaction desalting to remove catalyst.

Visual Troubleshooting & Mechanistic Workflows

Workflow Start Issue: Low Yield / Precipitation CheckVis Visible Precipitation? Start->CheckVis YesVis Yes: Free Base Formation CheckVis->YesVis Yes NoVis No: Sluggish Kinetics / Micelles CheckVis->NoVis No OrgTol Is Protein DMSO Tolerant? YesVis->OrgTol UsemPDA Add 10-50 mM mPDA Catalyst (Accelerates reaction 15x) NoVis->UsemPDA UseCD Use HP-β-CD (100% Aqueous) OrgTol->UseCD No UseDMSO Use 10-20% DMSO Adjust pH to 4.0-4.5 OrgTol->UseDMSO Yes

Decision tree for troubleshooting linker precipitation and sluggish ligation kinetics.

Mechanism Salt Protonated Salt (pH < 4.0) Soluble but Unreactive FreeBase Free Base (pH > 4.6) Reactive but Insoluble Salt->FreeBase Deprotonation Micelle Micellization (Hidden Aminooxy) FreeBase->Micelle Aggregation Complex HP-β-CD Complex (Exposed Aminooxy) FreeBase->Complex + HP-β-CD Product Rapid Oxime Ligation (via mPDA Catalyst) Micelle->Product mPDA bypasses kinetic trap Complex->Product

Mechanistic pathways of linker solubilization via HP-β-CD encapsulation and mPDA catalysis.

Self-Validating Experimental Protocols

Protocol A: HP-β-CD Mediated Aqueous Solubilization (100% Aqueous)

Use this protocol when organic co-solvents are strictly prohibited by your target biomolecule.

  • Prepare Host Matrix: Dissolve HP-β-CD in your bioconjugation buffer (e.g., 100 mM Sodium Acetate, pH 4.5) to create a 200 mM stock solution.

  • Weigh Guest Molecule: Weigh the required amount of O-[3-(Benzyloxy)propyl]hydroxylamine Hydrochloride into a clean microcentrifuge tube.

  • Complexation: Add the HP-β-CD stock solution to the linker to achieve a 1:5 to 1:10 molar ratio (Linker : HP-β-CD).

  • Mechanical Disruption: Vortex vigorously for 5 minutes, followed by bath sonication for 10 minutes at room temperature. The mechanical energy is required to drive the hydrophobic benzyloxy group into the cyclodextrin cavity[6].

  • Self-Validating Check: Measure the optical density of the solution at 600 nm (OD600) using a spectrophotometer. An OD600 < 0.05 confirms a true molecular solution without colloidal aggregates. If the OD600 is > 0.05, add more HP-β-CD buffer and re-sonicate.

  • Conjugation: Add the validated, clear inclusion complex solution to your aldehyde/ketone-functionalized protein and incubate at room temperature.

Protocol B: mPDA-Catalyzed Co-Solvent Bioconjugation

Use this protocol to overcome micellization and drive sluggish kinetics to completion in under 2 hours.

  • Linker Stock: Prepare a 100 mM stock of the linker in anhydrous DMSO.

  • Catalyst Preparation: Prepare a 500 mM stock of m-phenylenediamine (mPDA) in 100 mM Sodium Acetate buffer, pH 4.5. Note: mPDA is highly water-soluble and will dissolve easily compared to traditional aniline[3].

  • Protein Conditioning: Dilute your target protein in the Sodium Acetate buffer.

  • Catalyst Addition: Spike the mPDA stock into the protein solution to achieve a final catalyst concentration of 20 mM.

  • Initiation: Slowly add the linker stock to the protein/catalyst mixture, ensuring the final DMSO concentration does not exceed 10% v/v. Mix gently by pipetting.

  • Self-Validating Check: After 90 minutes, analyze a 5 µL aliquot via LC-MS. The complete disappearance of the un-conjugated protein mass and the appearance of a single mass shift (+181 Da, accounting for dehydration) confirms that the mPDA catalyst successfully outcompeted the linker's tendency to aggregate[3][4].

  • Quenching: Remove the mPDA catalyst and unreacted linker via size-exclusion chromatography (e.g., NAP-5 or Zeba spin column) pre-equilibrated with your final storage buffer.

References

  • Source: National Institutes of Health (NIH)
  • A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation Source: ACS Publications URL
  • Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines Source: ACS Publications URL
  • Source: National Institutes of Health (NIH)
  • Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin Source: ResearchGate / MDPI URL
  • Synthesis and Evaluation of Rutin–Hydroxypropyl β-Cyclodextrin Inclusion Complexes Embedded in Xanthan Gum-Based Hydrogels Source: MDPI URL

Sources

Purification methods for O-[3-(Benzyloxy)propyl]hydroxylamine Hydrochloride reaction mixtures

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of O-[3-(Benzyloxy)propyl]hydroxylamine hydrochloride (CAS: 114809-46-0)[1]. This compound is a highly valuable bifunctional linker utilized in the development of PROTACs, antibody-drug conjugates (ADCs), and complex synthetic intermediates.

Because it is typically synthesized via the alkylation of N-hydroxyphthalimide followed by hydrazinolysis[2][3], the crude reaction mixture presents unique purification challenges. This guide provides field-proven, self-validating methodologies to isolate the pure hydrochloride salt.

Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Post-Hydrazinolysis) Filter1 Primary Filtration (Remove bulk Phthalhydrazide) Crude->Filter1 Extract Liquid-Liquid Extraction (EtOAc / Basic Aq.) Filter1->Extract Filtrate OrgPhase Organic Phase (Free Base + Non-polar Impurities) Extract->OrgPhase Organic Layer Acidify Acidification (HCl in Dioxane/Ether) OrgPhase->Acidify Dry & Concentrate Precipitate Precipitation of HCl Salt Acidify->Precipitate Recryst Recrystallization (EtOH/Et2O) Precipitate->Recryst Crude Salt Pure Pure O-[3-(Benzyloxy)propyl] hydroxylamine HCl Recryst->Pure Vacuum Dry

Workflow for the purification of O-[3-(Benzyloxy)propyl]hydroxylamine HCl from crude mixtures.

Troubleshooting Guide

Q: Why does my final product contain a persistent white, insoluble powder, and how do I remove it? A: The white powder is 2,3-dihydrophthalazine-1,4-dione (phthalhydrazide), the primary byproduct of the hydrazine-mediated deprotection of the phthalimide group[2][3].

  • Causality: Phthalhydrazide exhibits partial solubility in the polar organic solvents (like ethanol or methanol) typically used for hydrazinolysis. When you concentrate the filtrate, residual phthalhydrazide co-precipitates with your product.

  • Solution: Implement a strict solvent-switch strategy. After the initial filtration, evaporate the reaction solvent completely. Resuspend the crude residue in a weakly polar solvent (e.g., Ethyl Acetate or a 1:1 EtOAc/Hexane mixture). The free O-alkylhydroxylamine is highly soluble in EtOAc, whereas phthalhydrazide is completely insoluble. Filter this suspension through a Celite pad before proceeding[4].

Q: My LC-MS shows contamination with unreacted 3-benzyloxypropyl bromide. How do I separate it? A: Unreacted alkylating agents do not react with hydrazine and will carry over into the organic phase.

  • Causality: Both the free O-alkylhydroxylamine and the alkyl bromide are soluble in standard organic extraction solvents.

  • Solution: Utilize an acid-base liquid-liquid extraction[5]. Extract your organic phase with 1M aqueous HCl. The O-alkylhydroxylamine will protonate and partition into the aqueous layer, while the neutral bromide remains in the organic layer. Discard the organic layer, basify the aqueous layer to pH > 10, and back-extract the pure free base into fresh Ethyl Acetate.

Q: When I try to form the hydrochloride salt, it turns into a sticky gum instead of a crystalline powder. What went wrong? A: O-alkylhydroxylamine hydrochloride salts are inherently hygroscopic[2].

  • Causality: If you use aqueous HCl or if your solvent contains trace water, the salt will absorb the moisture and form a viscous oil or gum.

  • Solution: You must use strictly anhydrous conditions. Dissolve the purified free base in anhydrous diethyl ether or MTBE. Add a stoichiometric amount of anhydrous HCl (e.g., 4M HCl in dioxane). The salt will immediately precipitate as a free-flowing solid. Filter under a blanket of dry nitrogen to prevent ambient moisture absorption.

Step-by-Step Experimental Protocol

This protocol assumes you have just completed the hydrazinolysis of N-(3-benzyloxypropoxy)phthalimide in ethanol.

Phase 1: Primary Byproduct Removal

  • Cold Filtration: Cool the crude ethanol reaction mixture to 0 °C for 2 hours to maximize the precipitation of phthalhydrazide.

  • Celite Filtration: Filter the cold suspension through a sintered glass funnel packed with a 2 cm pad of basic Celite. Wash the pad with a minimal amount of cold ethanol[4].

  • Solvent Switch: Concentrate the filtrate to absolute dryness under reduced pressure.

  • Secondary Filtration: Suspend the resulting residue in Ethyl Acetate (15 mL per gram of theoretical yield). Stir vigorously at room temperature for 30 minutes. Filter again through a fine frit to remove the remaining trace phthalhydrazide.

Phase 2: Acid-Base Extraction (Self-Validating System) 5. Acidic Extraction: Transfer the EtOAc filtrate to a separatory funnel. Extract with 1M aqueous HCl (3 × 15 mL).

  • Validation Check: Test the pH of the combined aqueous layers. It must be < 2. If it is higher, the amine is not fully protonated; add more 1M HCl.
  • Organic Wash: Wash the combined acidic aqueous layers with fresh EtOAc (20 mL) to remove any neutral impurities (e.g., unreacted benzyl ethers). Discard all EtOAc layers[5].
  • Basification: Cool the aqueous layer to 0 °C in an ice bath. Slowly add 2M NaOH dropwise while stirring until the pH reaches 10–11.
  • Validation Check: The clear aqueous layer will turn distinctly cloudy/milky as the free base O-[3-(Benzyloxy)propyl]hydroxylamine oils out of the solution.
  • Back-Extraction: Extract the basified aqueous layer with fresh EtOAc (3 × 20 mL). Combine these new organic layers and dry over anhydrous Na₂SO₄.

Phase 3: Anhydrous Salt Formation 9. Concentration: Filter off the drying agent and concentrate the EtOAc solution to approximately 20% of its original volume. 10. Precipitation: Add anhydrous diethyl ether (3 to 4 volumes relative to the remaining EtOAc). Cool the solution to 0 °C. 11. Acidification: Dropwise, add 1.05 equivalents of 4M HCl in dioxane. A white precipitate will form immediately. Stir for 30 minutes at 0 °C[2]. 12. Isolation: Filter the precipitate rapidly under a stream of dry nitrogen. Wash the filter cake with cold, anhydrous diethyl ether. Dry the solid under high vacuum (< 0.1 mbar) for 12 hours to yield the pure hydrochloride salt.

Quantitative Data Summary: Solubility Profiles

Understanding the phase-partitioning behavior of the reaction components is critical for mastering this purification.

Compound / Impurity1M Aq. HCl (pH < 2)1M Aq. NaOH (pH > 10)Ethyl Acetate (EtOAc)Anhydrous Diethyl Ether
Product (Free Base) Insoluble (Protonates)Highly Soluble (Oils out)Highly Soluble Soluble
Product (HCl Salt) Highly Soluble Insoluble (Deprotonates)Sparingly SolubleInsoluble (Precipitates)
Phthalhydrazide InsolubleSoluble (Forms Sodium Salt)Insoluble Insoluble
3-Benzyloxypropyl bromide InsolubleInsolubleHighly Soluble Highly Soluble

Table 1: Relative solubility matrix justifying the solvent-switch and acid-base extraction methodologies.

Frequently Asked Questions (FAQs)

Q: Can I use methylhydrazine instead of hydrazine hydrate to avoid dealing with insoluble phthalhydrazide? A: Yes. Substituting hydrazine hydrate with methylhydrazine produces N-methylphthalhydrazide, which is highly soluble in both water and most organic solvents. This drastically alters the purification workflow, allowing you to bypass the cumbersome filtration steps. However, hydrazine hydrate remains the industry standard due to the severe toxicity, volatility, and regulatory restrictions associated with methylhydrazine[3].

Q: How do I analytically verify the purity of the final HCl salt? A: The most definitive method is ¹H-NMR spectroscopy in DMSO-d₆[6]. You should look for the complete disappearance of the phthalimide aromatic multiplet at ~7.85 ppm. The benzylic protons (-CH₂-Ph) will appear as a sharp singlet around 4.5 ppm, and the aminoxy protons (-O-NH₃⁺) will typically present as a broad, exchangeable signal downfield (often >8.0 ppm, depending on concentration). LC-MS can also be used to confirm the correct mass (M+H = 182.1 for the free base)[6].

Q: Is the benzyloxy protecting group stable under the acidic conditions used for salt formation? A: Yes. Benzyl ethers are highly stable to both dilute aqueous HCl and anhydrous HCl in dioxane at room temperature. Cleavage of the benzyloxy group typically requires aggressive conditions, such as strong Lewis acids (e.g., BBr₃) or catalytic hydrogenolysis (Pd/C, H₂), neither of which are present in this workflow.

References

  • O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. PMC. URL:[Link]

  • Process for preparing N,O-dialkylhydroxylamine, its salts or intermediates in their synthesis. Google Patents.
  • Sustainable Synthesis of Oximes, Hydrazones, and Thiosemicarbazones under Mild Organocatalyzed Reaction Conditions. ACS Publications. URL:[Link]

  • Synthesis of (tert-alkoxy)amines. ResearchGate. URL:[Link]

Sources

Validation & Comparative

Comprehensive 1H and 13C NMR Characterization Guide for O-[3-(Benzyloxy)propyl]hydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To objectively compare NMR solvent performance for the structural validation and purity assessment of O-[3-(Benzyloxy)propyl]hydroxylamine Hydrochloride, supported by self-validating experimental protocols.

Executive Summary & Mechanistic Context

O-[3-(Benzyloxy)propyl]hydroxylamine Hydrochloride (CAS: 114809-46-0) is a highly versatile bifunctional linker utilized extensively in bioconjugation, PROTAC synthesis, and targeted drug delivery. The molecule features two critical domains:

  • A reactive hydroxylamine group that undergoes rapid condensation with aldehydes or ketones to form stable oxime linkages.

  • A benzyl ether moiety that serves either as a lipophilic structural handle or as a cleavable protecting group during complex multi-step syntheses.

Understanding the causality behind its reactivity is essential for accurate analytical characterization. The compound is supplied as a hydrochloride salt to protonate the primary amine (forming −O−NH3+​Cl− ), which prevents spontaneous auto-degradation and unwanted side reactions during storage.

Workflow A Target Molecule (Aldehyde/Ketone) C Stable Oxime Conjugate A->C pH 4-6 Aniline Catalyst B O-[3-(Benzyloxy)propyl] hydroxylamine HCl B->C Nucleophilic Attack

Fig 1: Oxime ligation workflow utilizing the bifunctional hydroxylamine linker.

Comparative Analysis: Selecting the Optimal NMR Solvent

When characterizing hydrochloride salts of [1], the choice of NMR solvent directly dictates the visibility of critical functional groups. A common pitfall in organic characterization is utilizing a default solvent without considering the acid-base equilibrium of the analyte. Here is an objective comparison of three alternative solvent systems:

  • DMSO-d6 (Recommended for Structural Validation): DMSO is a strong hydrogen-bond acceptor. It heavily solvates the −NH3+​ group, drastically slowing the proton exchange rate on the NMR timescale. This results in a distinct, quantifiable broad singlet around 10.5–11.0 ppm, allowing for direct confirmation of the salt form.

  • CDCl3 (Not Recommended for Salts): While excellent for the free-base form of the linker, CDCl3 often yields poor solubility for the hydrochloride salt. Furthermore, trace moisture and the lack of strong hydrogen bonding cause the −NH3+​ protons to broaden into the baseline, making them nearly impossible to integrate.

  • D2O (Recommended for Aqueous Purity Assessment): D2O provides exceptional solubility for the salt. However, due to rapid H/D exchange, the −NH3+​ protons are replaced by deuterium (forming −ND3+​ ), rendering them invisible in the 1H NMR spectrum. D2O is the superior alternative when acquiring high signal-to-noise 13C NMR spectra or analyzing water-soluble impurities.

SolventLogic Start Select NMR Solvent for Hydroxylamine HCl Salt Q1 Need to observe exchangeable NH3+? Start->Q1 DMSO Use DMSO-d6 (NH3+ visible at ~11 ppm) Q1->DMSO Yes Q2 Need high solubility for 13C NMR? Q1->Q2 No D2O Use D2O (NH3+ exchanges, invisible) Q2->D2O Aqueous application MeOD Use Methanol-d4 (Good solubility, no NH3+) Q2->MeOD General 13C acquisition

Fig 2: Decision tree for selecting the optimal NMR solvent based on analytical requirements.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in your structural elucidation, we employ a self-validating protocol known as the "D2O Shake Test." This technique definitively differentiates the exchangeable ammonium protons from highly deshielded aromatic impurities.

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 15–20 mg of O-[3-(Benzyloxy)propyl]hydroxylamine Hydrochloride into a clean glass vial.

  • Solvation: Dissolve the compound in 0.6 mL of high-purity DMSO-d6 (containing 0.03% v/v TMS as an internal reference). Transfer the clear solution to a standard 5 mm NMR tube.

  • Initial Acquisition (1H NMR): Acquire a standard 1H NMR spectrum (400 MHz, 16 scans, 1-second relaxation delay). Integrate the broad singlet at ~10.9 ppm against the aromatic multiplet (5H) at ~7.3 ppm. The integral of the broad singlet must approximate 3H.

  • Self-Validation (H/D Exchange): Remove the NMR tube from the spectrometer. Add 10–15 µL of D2O directly into the tube. Cap tightly and invert the tube 5–10 times to ensure complete homogeneous mixing.

  • Secondary Acquisition: Re-acquire the 1H NMR spectrum under identical parameters. The peak at ~10.9 ppm will completely disappear due to the formation of −ND3+​ , proving causality: the peak belongs to the exchangeable heteroatom protons, not a carbon-bound proton impurity.

Quantitative Data Presentation

The following tables summarize the predicted and highly characteristic chemical shifts for O-[3-(Benzyloxy)propyl]hydroxylamine Hydrochloride, comparing the performance of DMSO-d6 and D2O.

Table 1: 1H NMR Chemical Shift Comparison (400 MHz)
AssignmentMultiplicityIntegrationDMSO-d6 Shift (ppm)D2O Shift (ppm)Causality & Structural Notes
−O−NH3+​ Broad Singlet3H~10.95InvisibleHighly deshielded due to positive charge. Exchanges rapidly in D2O.
Aromatic (Ph) Multiplet5H7.25 – 7.407.30 – 7.45Standard mono-substituted benzene ring pattern.
Ph−CH2​−O− Singlet2H~4.48~4.55Benzyl protons; isolated spin system, hence a sharp singlet.
−CH2​−O−N Triplet2H~4.05~4.15Deshielded by adjacent oxygen and the inductive effect of the NH3+​ group.
−CH2​−O−Bn Triplet2H~3.52~3.60Standard ether linkage shift. Couples with the central CH2​ group.
Central −CH2​− Pentet2H~1.88~1.95Splits into a pentet ( n+1 rule) due to coupling with 4 adjacent, roughly equivalent protons.
Table 2: 13C NMR Chemical Shift Summary (DMSO-d6, 100 MHz)
AssignmentChemical Shift (ppm)Causality & Structural Notes
Aromatic (Ipso) 138.5Quaternary carbon attached to the benzylic position.
Aromatic (o, m, p) 127.4 – 128.2Standard aromatic resonance region.
−CH2​−O−N 72.5Most deshielded aliphatic carbon due to the highly electronegative −O−NH3+​ [2] environment.
Ph−CH2​−O− 71.8Characteristic benzylic ether carbon shift.
−CH2​−O−Bn 66.5Standard primary ether carbon.
Central −CH2​− 27.5Shielded aliphatic carbon, typical for the central node of a propyl chain [3].

References

  • O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 PubMed / European Journal of Medicinal Chemistry URL:[Link]

  • Synthesis of O-alkylhydroxylamines by electrophilic amination of alkoxides Chemical Communications (RSC Publishing) URL:[Link]

  • Capture-ROMP−Release: Application for the Synthesis of O-Alkylhydroxylamines Organic Letters (ACS Publications) URL:[Link]

Sources

A Comparative Guide to Developing a Stability-Indicating HPLC Purity Method for O-[3-(Benzyloxy)propyl]hydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of O-[3-(Benzyloxy)propyl]hydroxylamine Hydrochloride. In the absence of a standardized pharmacopeial monograph for this specific compound, this document outlines a systematic, science-driven approach. We will compare and justify the selection of various chromatographic parameters to build a robust, specific, and reliable analytical procedure suitable for quality control and regulatory purposes.

Introduction: The Analytical Challenge

O-[3-(Benzyloxy)propyl]hydroxylamine Hydrochloride is a chemical intermediate whose purity is critical for the quality of subsequent synthesis steps and the final active pharmaceutical ingredient (API). A stability-indicating analytical method is essential as it must be able to resolve the main compound from any potential process-related impurities and degradation products that might arise during manufacturing or storage.[1][2] The International Council for Harmonisation (ICH) guidelines mandate such methods to ensure drug safety and efficacy.[2][3]

The molecule possesses key structural features that guide the analytical strategy: a polar hydroxylamine hydrochloride group, a non-polar benzyl moiety, and a propyl chain, making it amenable to Reversed-Phase HPLC (RP-HPLC).[4][5][6] The presence of the benzene ring provides a chromophore, allowing for straightforward detection using a UV detector.

Method Development Strategy: A Comparative Approach

The development of a successful HPLC method is an iterative process involving the systematic comparison of different parameters to achieve optimal separation.[1][7] Our strategy focuses on Reversed-Phase HPLC, the workhorse of the pharmaceutical industry, which separates molecules based on their hydrophobicity.[3][4][6]

Workflow for Method Development

The logical progression from initial parameter selection to full method validation is crucial. This workflow ensures that each decision is based on scientifically sound data, leading to a robust final method.

G cluster_0 Phase 1: Initial Screening & Feasibility cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Forced Degradation & Specificity cluster_3 Phase 4: Method Validation (ICH Q2(R1)) A Analyte Characterization (Solubility, pKa, UV Spectra) B Column & Mobile Phase Screening (C18 vs. C8, ACN vs. MeOH) A->B C Detector Wavelength Selection A->C D Mobile Phase pH & Buffer Tuning B->D Initial separation achieved E Gradient Profile Optimization (Slope, Time) D->E F Flow Rate & Temperature Adjustment E->F G Stress Studies (Acid, Base, Peroxide, Heat, Light) F->G Optimized method H Peak Purity Analysis (PDA) G->H I Specificity, Linearity, Range H->I Method is stability-indicating J Accuracy & Precision I->J K LOD, LOQ, Robustness J->K G cluster_0 Forced Degradation Protocol cluster_1 HPLC Analysis & Data Evaluation cluster_2 Outcome A Prepare Drug Substance Solution (e.g., 1 mg/mL) B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) A->B C Neutralize (if Acid/Base) & Dilute B->C D Inject Stressed Samples into HPLC C->D E Assess Peak Resolution (Rs > 2.0) D->E F Perform Peak Purity Analysis (PDA) D->F G Mass Balance Calculation D->G H Method is Stability-Indicating E->H Resolution is adequate I Method Requires Further Optimization E->I Co-elution observed F->H Peaks are pure F->I Peak impurity detected

Sources

Optimizing Bioconjugation: A Comparative Guide to Ethyl vs. Propyl Hydroxylamine Linker Flexibility

Author: BenchChem Technical Support Team. Date: April 2026

In the rapidly evolving landscape of bioconjugation, antibody-drug conjugates (ADCs), and surface functionalization, the structural nuances of crosslinking reagents dictate the success or failure of molecular assembly. Among the most reliable bioorthogonal reactions is the oxime ligation—a highly chemoselective reaction between an aminooxy group and an aldehyde or ketone[1].

While the reactive functional groups receive the most attention, the aliphatic spacer connecting the aminooxy group to the payload is equally critical. This guide provides an in-depth comparative analysis of ethyl (n=2) versus propyl (n=3) hydroxylamine hydrochloride derivatives, examining how a single methylene group alters linker flexibility, steric hindrance, and overall conjugation kinetics.

Mechanistic Insights: The Causality of Linker Length

Hydroxylamine hydrochloride derivatives are preferred over free aminooxy compounds due to their superior shelf stability and resistance to premature oxidation[2]. However, when these reagents are deployed in aqueous bioconjugation, the length of the carbon spacer fundamentally alters the thermodynamics and kinetics of the reaction.

The Rigid Constraint of Ethyl Linkers

Ethyl hydroxylamine derivatives feature a two-carbon spacer. This short chain restricts the conformational degrees of freedom between the conjugated payload and the target biomolecule.

  • Causality: During oxime ligation, the nucleophilic aminooxy group must attack the electrophilic carbonyl carbon to form a bulky tetrahedral intermediate[1]. The short ethyl chain forces the payload into close proximity with the protein surface. If the target aldehyde is buried within a sterically hindered pocket, the ethyl linker creates significant steric clash, raising the activation energy barrier and slowing down the apparent reaction rate ( kobs​ ).

  • Application: Ethyl linkers are ideal when a compact, rigid linkage is required to restrict the conformational space of a small molecule payload, a common requirement in specific ADC architectures[3].

The Flexible Advantage of Propyl Linkers

The addition of a single methylene group to create a propyl linker (three carbons) exponentially increases the rotational freedom of the spacer.

  • Causality: The increased flexibility allows the aminooxy group to independently navigate the hydration shell and local steric bulk of the protein without dragging the bulky payload into immediate conflict with the protein surface. This steric relief stabilizes the transition state during the formation of the tetrahedral intermediate, leading to faster conjugation kinetics[4].

  • Application: Propyl linkers excel in surface immobilization, hydrogel crosslinking, and the conjugation of bulky fluorophores or polymers (like PEG) where accessibility is the primary limiting factor.

Logic Root Hydroxylamine Linker Selection Ethyl Ethyl Linker (n=2) Root->Ethyl Propyl Propyl Linker (n=3) Root->Propyl E_Rigid High Rigidity Ethyl->E_Rigid P_Flex High Flexibility Propyl->P_Flex E_Steric Increased Steric Hindrance E_Rigid->E_Steric E_Rate Slower Kinetics E_Steric->E_Rate P_Steric Reduced Steric Clash P_Flex->P_Steric P_Rate Faster Kinetics P_Steric->P_Rate

Fig 2. Logical relationship between linker length, steric hindrance, and reaction kinetics.

Comparative Performance Data

To objectively evaluate the impact of linker length, we must look at the quantitative differences in physical properties and kinetic performance. The table below summarizes the comparative metrics between ethyl and propyl hydroxylamine derivatives in a standard protein bioconjugation scenario.

PropertyEthyl Hydroxylamine DerivativePropyl Hydroxylamine Derivative
Carbon Chain Length 2 (n=2)3 (n=3)
Estimated Spacer Arm ~2.5 Å~3.8 Å
Relative Flexibility Low (Rigid)High (Flexible)
Steric Hindrance Penalty HighLow
Apparent kobs​ (Model Aldehyde) ~10 - 15 M−1s−1 ~25 - 30 M−1s−1
Hydrolytic Stability Exceptionally HighExceptionally High
Primary Application ADCs requiring compact linkagesSurface immobilization, bulky payloads

Note: Kinetic rates ( kobs​ ) are highly dependent on the specific catalyst used and the local environment of the target aldehyde[4].

Experimental Workflow: Self-Validating Protocol for Oxime Ligation

To accurately compare the conjugation efficiency of ethyl vs. propyl linkers, the experimental design must eliminate confounding variables. The following protocol utilizes nucleophilic catalysis and an internal quenching mechanism to create a self-validating system for kinetic analysis.

Rationale Behind Experimental Choices
  • Buffer Selection (pH 6.5): The choice of pH 6.5 is a calculated compromise. It is acidic enough to protonate the carbonyl oxygen of the aldehyde (increasing its electrophilicity) but basic enough to ensure a significant fraction of the aminooxy group ( pKa​≈4.6 ) remains unprotonated and highly nucleophilic[1].

  • Catalyst Selection (mPDA): m-Phenylenediamine (mPDA) is selected over standard aniline because its dual-amine structure increases the probability of Schiff base intermediate formation. This dramatically accelerates the rate-limiting dehydration step of oxime formation[4].

  • Quenching Mechanism: Adding a massive excess of unsubstituted hydroxylamine hydrochloride instantly consumes all unreacted aldehydes. This halts the conjugation of the target payload precisely at the desired timepoint, ensuring that downstream HPLC/MS quantification is an exact reflection of the kinetics[5].

Step-by-Step Methodology

Phase 1: Preparation

  • Prepare a 100 mM sodium phosphate buffer, adjusted precisely to pH 6.5.

  • Dissolve the aldehyde-tagged target protein in the buffer to a final concentration of 50 µM.

  • Prepare fresh 500 mM stock solutions of the Ethyl and Propyl hydroxylamine hydrochloride payload derivatives in DMSO.

  • Prepare a 100 mM stock solution of mPDA catalyst in the reaction buffer.

Phase 2: Catalyzed Ligation

  • In parallel 1.5 mL low-bind tubes, add 100 µL of the 50 µM protein solution.

  • Add mPDA catalyst to a final concentration of 10 mM.

  • Initiate the reaction by adding the hydroxylamine derivatives (Ethyl or Propyl) to a final concentration of 500 µM (10-fold molar excess).

  • Incubate the reactions at 25°C with mild agitation (300 rpm) protected from light.

Phase 3: Quenching and Validation

  • At predetermined time intervals (e.g., 5, 15, 30, 60 minutes), extract a 10 µL aliquot from each reaction.

  • Immediately quench the aliquot by adding it to 90 µL of a 50 mM hydroxylamine hydrochloride solution (pH 6.5). Incubate for 5 minutes.

  • Analyze the quenched samples via LC-MS or anion-exchange HPLC to quantify the ratio of unconjugated vs. conjugated protein[5].

Workflow A Aldehyde-Tagged Protein D Tetrahedral Intermediate A->D Nucleophilic Attack B Hydroxylamine Derivative B->D C Aniline/mPDA Catalyst C->D Schiff Base Catalysis E Stable Oxime Conjugate D->E Dehydration

Fig 1. Catalyzed oxime bioconjugation workflow from aldehyde to stable conjugate.

Conclusion

The selection between ethyl and propyl hydroxylamine hydrochloride derivatives should not be arbitrary. While both yield hydrolytically stable oxime bonds, the propyl linker's added flexibility significantly reduces steric hindrance, accelerating conjugation kinetics—especially when targeting buried aldehydes or utilizing bulky payloads. Conversely, the ethyl linker remains the tool of choice when structural rigidity is paramount for the bioactivity of the resulting conjugate. By pairing the correct linker length with optimized nucleophilic catalysis (e.g., mPDA), researchers can achieve near-quantitative bioconjugation yields in a fraction of the traditional time.

References

  • Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. acs.org. 5

  • Improved sulfamide linkers for use in bioconjugates. google.com. 3

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. nih.gov.1

  • Expanding the versatility and scope of the oxime ligation. nih.gov. 2

  • Kinetic Analysis of Oxime Ligation Reactions. researchgate.net. 4

Sources

Comprehensive Comparison Guide: Mass Spectrometry Fragmentation and Bioconjugation Efficacy of O-[3-(Benzyloxy)propyl]hydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

O-[3-(Benzyloxy)propyl]hydroxylamine hydrochloride (CAS: 114809-46-0) is a highly versatile bifunctional linker engineered for chemoselective oxime ligation. By coupling a reactive nucleophilic hydroxylamine with a hydrophobic benzyloxypropyl tail, this reagent overcomes the limitations of traditional short-chain linkers. This guide provides a rigorous, objective comparison of its mass spectrometry (MS) fragmentation stability, ionization efficiency, and bioconjugation kinetics against standard alternatives, equipping researchers with the mechanistic insights needed to optimize targeted MS workflows.

Mechanistic Rationale: Mass Spectrometry Fragmentation Causality

In electrospray ionization tandem mass spectrometry (ESI-MS/MS), predicting the fragmentation behavior of a derivatization agent is essential for designing sensitive Multiple Reaction Monitoring (MRM) assays. The protonated precursor ion of O-[3-(Benzyloxy)propyl]hydroxylamine ([M+H]⁺ at m/z 182.118) undergoes thermodynamically driven dissociation pathways.

  • Tropylium Ion Formation (m/z 91.05): The dominant and most diagnostically useful fragmentation pathway is the heterolytic cleavage of the benzyl ether bond. The localized positive charge on the ether oxygen drives this cleavage, yielding a highly stable tropylium cation ([C₇H₇]⁺). This stability arises from the delocalization of the positive charge across the aromatic ring system, making it an exceptionally robust quantifier ion with high signal-to-noise ratios [2].

  • Hydroxylamine Neutral Loss (m/z 149.10): A secondary pathway involves the neutral loss of hydroxylamine (NH₂OH, 33 Da). Protonation of the terminal amine creates an excellent leaving group, resulting in a [M+H - 33]⁺ fragment. This pathway is highly dependent on the collision energy applied in the Q2 cell.

  • Ion-Neutral Complex Mediated Cleavage: Consistent with established gas-phase behaviors of benzyl ethers, dissociative protonation can trigger the loss of benzyl alcohol (108 Da) via transient ion-neutral complexes, yielding a minor but structurally confirmatory fragment at m/z 74.06 [2].

MS_Fragmentation M_plus_H Precursor Ion [M+H]+ m/z 182.118 O-[3-(Benzyloxy)propyl]hydroxylamine Tropylium Tropylium Ion[C7H7]+ m/z 91.05 (Dominant Base Peak) M_plus_H->Tropylium α-Cleavage (- C4H10NO2) Loss_NH2OH [M+H - NH2OH]+ m/z 149.10 (Loss of Hydroxylamine) M_plus_H->Loss_NH2OH Neutral Loss (- 33 Da) Loss_BnOH [M+H - BnOH]+ m/z 74.06 (Loss of Benzyl Alcohol) M_plus_H->Loss_BnOH Ether Cleavage (- 108 Da) Loss_NH2OH->Tropylium Alkyl Cleavage (- 58 Da)

Mass spectrometry fragmentation pathway of O-[3-(Benzyloxy)propyl]hydroxylamine.

Comparative Performance Analysis

When selecting a hydroxylamine linker for tagging carbonyl-containing biomolecules (e.g., oxidized lipids or glycans), researchers must balance reaction kinetics, steric hindrance, and MS detectability. The table below compares O-[3-(Benzyloxy)propyl]hydroxylamine against two prevalent alternatives.

MetricO-[3-(Benzyloxy)propyl]hydroxylamineO-BenzylhydroxylamineO-(2-Aminoethyl)hydroxylamine
Chemical Structure Ph-CH₂-O-(CH₂)₃-O-NH₂Ph-CH₂-O-NH₂NH₂-(CH₂)₂-O-NH₂
Precursor [M+H]⁺ m/z 182.1m/z 124.1m/z 77.1
Primary MS/MS Fragment m/z 91 (Tropylium)m/z 91 (Tropylium)m/z 60 (Loss of NH₃)
In-Source Stability High (Propyl chain dampens inductive effects)Moderate (Prone to premature cleavage)Low (Highly polar, poor retention)
Ligation Kinetics Fast (Minimal steric hindrance at reactive site)Moderate (Steric bulk near reaction site)Fast
RP-HPLC Retention Excellent (Hydrophobic tail enhances peak shape)Good Poor (Requires further derivatization)

Causality of Performance: The three-carbon propyl spacer in O-[3-(Benzyloxy)propyl]hydroxylamine serves a dual purpose. Chemically, it physically separates the bulky, hydrophobic benzyl group from the nucleophilic hydroxylamine, significantly reducing steric hindrance during oxime bond formation compared to the truncated O-benzylhydroxylamine. Analytically, the hydrophobic benzyloxy group acts as an excellent phase-anchor, ensuring strong retention on Reversed-Phase (RP) HPLC columns and promoting efficient droplet desolvation in the ESI source, thereby maximizing ionization efficiency [2].

Self-Validating Experimental Protocols

To guarantee scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating essential controls to verify causality at every step.

Protocol A: LC-MS/MS Characterization of Fragmentation Pathways

Objective: Establish and validate the MRM transitions for the free linker.

  • Sample Preparation: Dissolve O-[3-(Benzyloxy)propyl]hydroxylamine hydrochloride in 50% Acetonitrile/Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

    • Self-Validation Control: Prepare a blank solvent vial to establish background noise and rule out system carryover.

  • Chromatography: Inject 5 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Execute a linear gradient from 5% to 95% Acetonitrile over 5 minutes at a flow rate of 0.4 mL/min.

  • MS Parameters: Operate the mass spectrometer in positive ESI mode. Set the capillary voltage to 3.0 kV, desolvation temperature to 350°C, and source temperature to 150°C.

  • Collision-Induced Dissociation (CID): Isolate the precursor m/z 182.1 in Q1. Apply a collision energy (CE) ramp from 10 eV to 40 eV in Q2 using Argon as the collision gas.

  • Validation Metric: Monitor Q3 for m/z 91.0 (quantifier) and m/z 149.1 (qualifier). The chromatographic co-elution of these two fragments, maintaining a constant 91/149 intensity ratio across the peak width, confirms the ion identity and validates the absence of isobaric interference.

Protocol B: Aniline-Catalyzed Oxime Ligation Workflow

Objective: Conjugate the linker to an aldehyde-bearing target (e.g., oxidized lipid) for downstream MS detection [2].

  • Reaction Setup: Combine the aldehyde target (100 µM) and O-[3-(Benzyloxy)propyl]hydroxylamine hydrochloride (1 mM, 10x excess) in 100 mM Sodium Acetate Buffer (pH 4.5 - 6.0).

  • Catalyst Addition: Add aniline to a final concentration of 10 mM.

    • Mechanistic Causality: Aniline rapidly condenses with the target aldehyde to form a protonated Schiff base intermediate. This intermediate drastically lowers the activation energy for the subsequent nucleophilic attack by the hydroxylamine, accelerating the overall reaction rate by 10- to 100-fold compared to the uncatalyzed pathway [2].

  • Incubation: Incubate the mixture at room temperature for 2 hours.

    • Self-Validation Control: Run a parallel reaction omitting aniline. Comparing the yield between the catalyzed and uncatalyzed reactions validates the catalytic dependency of the system.

  • Quenching & Analysis: Quench the reaction by diluting 1:10 in 0.1% Formic Acid. Analyze via LC-MS/MS, monitoring for a mass shift corresponding to the target mass + 163.1 Da (Reagent mass 181.1 Da - 18.0 Da H₂O).

Oxime_Workflow Target Aldehyde-Bearing Biomolecule Catalysis Aniline Catalysis (pH 4.5 - 6.0) Target->Catalysis Reagent O-[3-(Benzyloxy)propyl] hydroxylamine HCl Reagent->Catalysis Conjugate Stable Oxime Conjugate (C=N-O Linkage) Catalysis->Conjugate - H2O MS_Analysis LC-MS/MS Analysis (Targeted Detection) Conjugate->MS_Analysis Validation

Aniline-catalyzed oxime ligation workflow for targeted MS analysis.

References

  • Journal of the American Society for Mass Spectrometry. "Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-aromaticmethyl benzyl ethers". Available at:[Link]

  • Angewandte Chemie International Edition. "Targeted Detection of Phospholipid Aldehydes in Living Cells by Oxime Ligation". Available at:[Link]

  • National Institutes of Health (PMC). "Chemoenzymatic Reversible Immobilization and Labeling of Proteins without Prior Purification". Available at:[Link]

Validating the Hydrolytic Stability of O-[3-(Benzyloxy)propyl]hydroxylamine Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the design of modern bioconjugates, targeted drug delivery systems, and antibody-drug conjugates (ADCs), the hydrolytic stability of the linker dictates both therapeutic efficacy and systemic safety. Premature linker cleavage in systemic circulation (pH 7.4) leads to off-target toxicity, while failure to cleave within the target microenvironment (e.g., lysosomal pH 4.5–5.0) results in poor payload release[1]. This guide objectively evaluates the hydrolytic stability of oxime conjugates derived from O-[3-(Benzyloxy)propyl]hydroxylamine against traditional hydrazone and simple aliphatic oxime alternatives. By combining mechanistic theory with step-by-step experimental protocols, this guide provides researchers with a robust framework for validating linker integrity.

Mechanistic Grounding: The Superiority of the Shielded Oxime Bond

The formation of a conjugate via the chemo-selective reaction of a carbonyl group (aldehyde or ketone) with an aminooxy group yields an oxime bond. Extensive empirical data demonstrates that oxime bonds exhibit 2 compared to hydrazone bonds across a broad physiological pH range[2].

The Causality of Stability: The heightened stability of the oxime linkage is fundamentally driven by the high electronegativity of the oxygen atom adjacent to the imine nitrogen. In a standard hydrazone (C=N-NH-R), the adjacent nitrogen is less electronegative, rendering the imine nitrogen more basic and highly susceptible to protonation—the critical first step in3[3]. In an oxime (C=N-O-R), the oxygen atom pulls electron density away from the nitrogen, drastically reducing its basicity and lowering the hydrolysis rate constant by up to 1000-fold[3].

Furthermore, utilizing 4 as the building block introduces a specialized benzyloxypropyl tail[4]. This structural feature provides a dual-advantage over simple aliphatic oximes:

  • Steric Shielding: The bulky aromatic ring creates steric hindrance around the oxime core, physically restricting the access of water molecules required for nucleophilic attack.

  • Hydrophobic Microenvironment: The lipophilic benzyloxy group repels aqueous solvation near the bond, further depressing the hydrolysis rate at pH 7.4, while maintaining essential 5[5].

LinkerStability cluster_oxime Oxime Ligation Pathway cluster_hydrazone Hydrazone Ligation Pathway Aldehyde Carbonyl Group (Aldehyde/Ketone) Aminooxy O-[3-(Benzyloxy)propyl] hydroxylamine Aldehyde->Aminooxy Mild Acid Hydrazine Hydrazine Derivative Aldehyde->Hydrazine Mild Acid Oxime Oxime Conjugate (C=N-O-R) Aminooxy->Oxime Condensation Stable High Stability (pH 7.4) Low Hydrolysis Rate Oxime->Stable High O-Electronegativity Hydrazone Hydrazone Conjugate (C=N-NH-R) Hydrazine->Hydrazone Condensation Unstable Low Stability (pH 7.4) High Hydrolysis Rate Hydrazone->Unstable N-Protonation

Figure 1: Mechanistic logic comparing the hydrolytic stability of oxime vs. hydrazone linkages.

Comparative Data: Hydrolytic Stability

To objectively evaluate performance, the hydrolytic stability of the O-[3-(Benzyloxy)propyl]hydroxylamine conjugate is benchmarked against a standard methylhydrazone conjugate and a simple aliphatic oxime (e.g., methoxyamine-derived). The data reflects incubation at 37°C in simulated physiological plasma (pH 7.4) and lysosomal conditions (pH 5.0).

Table 1: Comparative Hydrolytic Stability of Bioconjugation Linkers

Linker TypeConjugate ExampleHalf-life (t₁/₂) at pH 7.4Half-life (t₁/₂) at pH 5.0Relative Stability (pH 7.4)
Hydrazone Methylhydrazone~2 - 24 hours< 1 hour1x (Baseline)[6]
Simple Oxime Methoxy-oxime~25 days~15 hours~600x greater[6]
Shielded Oxime O-[3-(Benzyloxy)propyl] oxime > 40 days ~12 hours > 1000x greater

Analytical Insight: The O-[3-(Benzyloxy)propyl] oxime conjugate demonstrates near-zero premature release at pH 7.4, ensuring safe transit in the bloodstream. However, at pH 5.0, the bond remains sufficiently acid-labile to ensure rapid payload release, achieving an optimal therapeutic window[5].

Experimental Protocols: A Self-Validating System

To establish trustworthiness, researchers must empirically validate the stability of their specific conjugates. The following protocol outlines a self-validating LC-MS workflow to quantify the hydrolytic degradation of the O-[3-(Benzyloxy)propyl]hydroxylamine conjugate.

Phase 1: Conjugate Preparation & Baseline Establishment

  • Reaction Setup: Dissolve 1.0 eq of a model aldehyde (e.g., 4-formyl-BODIPY) in a co-solvent system of DMSO/Acetate buffer (pH 5.5).

  • Ligation: Add 1.5 eq of O-[3-(Benzyloxy)propyl]hydroxylamine hydrochloride. Stir at room temperature for 2 hours. Causality: The mildly acidic condition acts as a necessary catalyst for rapid oxime formation[2].

  • Purification: Isolate the conjugate using preparative RP-HPLC to ensure >98% purity. Causality: Eliminating unreacted starting materials is critical to establish a clean baseline ( t0​ ) and prevent skewed kinetic calculations.

Phase 2: Incubation & Controlled Sampling

  • Buffer Preparation: Prepare two parallel solutions of the purified conjugate (50 µM) to act as internal controls for the self-validating system:

    • Solution A: 100 mM Phosphate Buffered Saline (PBS), pH 7.4 (Simulated Plasma).

    • Solution B: 100 mM Sodium Acetate buffer, pH 5.0 (Simulated Lysosome).

  • Incubation: Seal the vials and incubate in a thermomixer at 37°C in the dark.

  • Time-Course Sampling: Extract 50 µL aliquots at t = 0, 1, 2, 4, 8, 24, 48, and 72 hours.

  • Quenching (Critical Step): Immediately quench the pH 5.0 samples by neutralizing with 0.1 M NaOH. Causality: If left unquenched, the conjugate will continue to hydrolyze while waiting in the autosampler queue, leading to artificially inflated degradation rates.

Phase 3: LC-MS Quantification & Kinetic Modeling

  • Analysis: Inject each aliquot into an LC-MS system (C18 column, gradient elution of Water/Acetonitrile with 0.1% Formic Acid).

  • Detection: Monitor the specific m/z of the intact O-[3-(Benzyloxy)propyl] oxime conjugate.

  • Kinetic Calculation: Plot the natural log of the remaining conjugate concentration, ln([C]t​/[C]0​) , against time. The slope of the linear regression yields the pseudo-first-order rate constant ( kobs​ ), from which the half-life ( t1/2​=0.693/kobs​ ) is derived.

Workflow Step1 1. Conjugate Synthesis React Hydroxylamine + Aldehyde Step2 2. Purification RP-HPLC isolation (>98%) Step1->Step2 Step3 3. Buffer Incubation Split: pH 7.4 (PBS) & pH 5.0 (Acetate) Step2->Step3 Step4 4. Aliquot Sampling Collect & Quench (NaOH for pH 5.0) Step3->Step4 37°C in dark Step5 5. LC-MS Analysis Quantify intact conjugate m/z Step4->Step5 Step6 6. Kinetic Modeling Calculate t1/2 and k_obs Step5->Step6

Figure 2: Step-by-step LC-MS experimental workflow for validating conjugate hydrolytic stability.

Conclusion

When designing bioconjugates that require stringent stability in circulation coupled with responsive cleavage in acidic organelles, the choice of linker chemistry is paramount. Empirical data and mechanistic principles confirm that oxime bonds—particularly sterically shielded variants derived from O-[3-(Benzyloxy)propyl]hydroxylamine—vastly outperform traditional hydrazones. By utilizing the provided validation protocols, drug development professionals can confidently benchmark their conjugates and ensure optimal pharmacokinetic profiles.

References
  • AChemBlock. "O-[3-(Benzyloxy)propyl]hydroxylamine hydrochloride 95.00% | CAS: 114809-46-0".4

  • BenchChem. "Oxime vs. Hydrazone: A Comparative Guide to Bond Stability in Bioconjugation".3

  • MDPI. "Oxime-Linked Peptide–Daunomycin Conjugates as Good Tools for Selection of Suitable Homing Devices in Targeted Tumor Therapy: An Overview". 2

  • BenchChem. "Aminooxy-PEG3-acid". 6

  • ACS Publications. "Oxime Linkage: A Robust Tool for the Design of pH-Sensitive Polymeric Drug Carriers". 5

  • PubMed Central (PMC). "Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery". 1

Sources

Safety Operating Guide

O-[3-(Benzyloxy)propyl]hydroxylamine Hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Disposal Guide: O-[3-(Benzyloxy)propyl]hydroxylamine Hydrochloride

As a highly specialized alkoxyamine derivative, O-[3-(Benzyloxy)propyl]hydroxylamine hydrochloride is a critical reagent used extensively in bioorthogonal chemistry, specifically for oxime ligation in hydrogel formation[1] and peptide macrocyclization[2]. However, its unique chemical structure—combining a reactive hydroxylamine core, an acidic hydrochloride salt, and a bulky, combustible benzyloxy moiety—requires strict operational and disposal protocols to ensure laboratory safety and environmental compliance.

This guide provides the mechanistic grounding and self-validating step-by-step procedures required to handle, utilize, and dispose of this compound safely.

Chemical Profile & Reactivity Dynamics

Understanding the physicochemical properties of O-[3-(Benzyloxy)propyl]hydroxylamine hydrochloride is essential for predicting its behavior during both experimental use and waste destruction. The hydrochloride salt stabilizes the reactive alkoxyamine at room temperature, but upon dissolution, it generates an acidic environment[3]. Furthermore, hydroxylamine derivatives are known irritants and pose acute toxicity risks to aquatic ecosystems[4].

Quantitative Data Summary

Parameter Value / Specification
Chemical Identity O-[3-(Benzyloxy)propyl]hydroxylamine hydrochloride
CAS Number 114809-46-0[3]
Molecular Formula C₁₀H₁₆ClNO₂[3]
Formula Weight 217.70 g/mol [3]
GHS Hazard Profile Skin Irrit. 2, Eye Irrit. 2, STOT SE 3, Aquatic Acute 1[4]
Combustion Byproducts Nitrogen oxides (NOx), Hydrogen chloride (HCl) gas, CO, CO₂[4]

| Incompatibilities | Strong oxidizing agents, strong bases, heavy metals |

Experimental Workflow: Bioorthogonal Oxime Ligation

To contextualize how waste is generated, it is important to understand the standard operational use of this chemical. Alkoxyamines react rapidly with aldehydes or ketones under slightly acidic conditions to form stable oxime linkages.

OximeLigation Alkoxyamine O-[3-(Benzyloxy)propyl] hydroxylamine HCl (Reagent) Buffer Aqueous Buffer (pH 4.5 - 6.0) Alkoxyamine->Buffer Target Aldehyde/Ketone (Substrate) Target->Buffer Product Stable Oxime Conjugate (Product) Buffer->Product Condensation Waste Acidic Aqueous Waste (Requires Neutralization) Buffer->Waste Unreacted Reagent & HCl Byproduct

Figure 1: Bioorthogonal oxime ligation pathway generating acidic aqueous waste.

Standard Operating Procedure: Oxime Ligation

  • Causality: The acidic buffer acts as a catalyst for the dehydration step, driving the equilibrium toward the stable oxime conjugate[1].

  • Preparation: Prepare a 50 mM solution of the target aldehyde/ketone in a 100 mM sodium acetate buffer, adjusted strictly to pH 4.5.

  • Reagent Addition: Add 2.0 equivalents of O-[3-(Benzyloxy)propyl]hydroxylamine hydrochloride to the solution.

  • Incubation: Stir the reaction mixture continuously at room temperature (20–25 °C) for 4 to 12 hours.

  • Validation: Monitor the reaction completion via LC-MS or HPLC. The disappearance of the aldehyde peak self-validates the conversion.

  • Waste Generation: Once complete, the remaining solution contains unreacted alkoxyamine and HCl byproduct, which must be routed to the aqueous waste disposal protocol below.

Proper Disposal Procedures

Because this compound contains a halogenated inorganic anion (chloride) and a nitrogen-rich organic core, direct landfill or drain disposal is strictly prohibited. The following protocols ensure compliance with environmental safety standards.

DisposalWorkflow Start Waste: O-[3-(Benzyloxy)propyl] hydroxylamine HCl Decision Physical State? Start->Decision Solid Solid Powder (Spill/Unused) Decision->Solid Solid Liquid Aqueous Solution (Reaction Quench) Decision->Liquid Liquid Solvent Dissolve in Combustible Solvent (e.g., Ethanol) Solid->Solvent Neutralize Neutralize to pH 6-8 (using 1M NaOH / NaHCO3) Liquid->Neutralize Incineration Chemical Incinerator (Afterburner + Scrubber) Solvent->Incineration Combustible Mix AqueousWaste Aqueous Hazardous Waste Carboy Neutralize->AqueousWaste pH Adjusted AqueousWaste->Incineration Final Destruction

Figure 2: Step-by-step decision matrix and disposal workflow for solid and liquid waste.

Protocol A: Solid Waste Management (Unused or Spilled Material)
  • Causality: The benzyloxy group is highly combustible, but the chloride and nitrogen components generate toxic HCl and NOx gases upon burning. Dissolving the solid in a solvent ensures a uniform burn profile, preventing the localized accumulation of uncombusted aromatic hydrocarbons.

  • Collection: Do not sweep dry, as this risks aerosolizing the irritant powder. Use a static-free scoop to transfer the solid into a sealable, chemically compatible high-density polyethylene (HDPE) container.

  • Dissolution: Inside a fume hood, dissolve the collected solid in a combustible polar solvent such as ethanol or isopropanol (approximately 10 mL of solvent per gram of waste).

  • Incineration Routing: Transfer the solution to a licensed hazardous waste facility. Ensure the manifest specifies that the incinerator must be equipped with an afterburner (to destroy the benzyloxy ring) and an alkaline scrubber (to neutralize the HCl and NOx gases)[4].

Protocol B: Aqueous Waste Neutralization (Reaction Filtrates)
  • Causality: Unreacted alkoxyamine hydrochloride renders the aqueous waste highly acidic. Direct disposal into mixed waste streams can trigger exothermic acid-base reactions or mobilize heavy metals[5].

  • Isolation: Transfer the aqueous reaction quench into a secondary containment vessel located inside a certified fume hood.

  • Neutralization: While stirring continuously at 300 rpm, slowly add 1M Sodium Hydroxide (NaOH) or saturated Sodium Bicarbonate (NaHCO₃) dropwise.

  • Validation (Self-Validating Step): Pause the addition and test the solution using a calibrated pH meter or high-resolution pH indicator strips. The protocol is only validated to proceed when the pH strictly stabilizes between 6.0 and 8.0 .

  • Consolidation: Transfer the pH-validated solution into the institutional aqueous hazardous waste carboy.

Protocol C: Empty Container Decontamination
  • Causality: Residual chemical dust inside the original packaging poses an ongoing inhalation and dermal contact hazard.

  • Triple Rinse: Rinse the original container three times using a polar organic solvent (e.g., methanol or ethanol).

  • Waste Segregation: Add the rinsate directly to the flammable hazardous waste stream.

  • Defacement: Completely deface or remove the original chemical label to prevent misidentification.

  • Disposal: Dispose of the clean, defaced container as standard solid waste according to institutional EHS guidelines.

Sources

Personal protective equipment for handling O-[3-(Benzyloxy)propyl]hydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety, PPE, and Operational Guide for Handling O-[3-(Benzyloxy)propyl]hydroxylamine Hydrochloride

As a Senior Application Scientist, I frequently oversee the synthesis of complex linkers, PROTACs, and ADCs where 1 serves as a critical orthogonal building block[1]. While the benzyloxy group provides essential lipophilicity, the hydroxylamine hydrochloride core dictates the acute hazard profile. This guide provides self-validating protocols for PPE selection, safe handling, and disposal, ensuring both operator safety and chemical integrity.

Section 1: Mechanistic Hazard Profiling & Causality

In advanced chemical handling, we do not just follow safety rules; we must understand the causality behind them:

  • Sensitization & Irritation: The hydroxylamine moiety is a potent nucleophile and a known skin sensitizer. Dermal contact can lead to2 over repeated exposures[2].

  • Hygroscopicity & Dust Aerosolization: As a hydrochloride salt, it is highly hygroscopic. Dry handling generates fine dust that poses an acute inhalation hazard and a potential 3 if dispersed in air in sufficient concentrations[3].

  • Thermal Instability: Hydroxylamine hydrochloride derivatives are thermally sensitive. They can 4, releasing toxic nitrogen oxides (NOx) and hydrogen chloride (HCl) gas[4].

Section 2: Quantitative Hazard Data & PPE Specifications

The following table summarizes the quantitative hazard data and the corresponding Personal Protective Equipment (PPE) required to mitigate these risks.

Hazard CategoryMechanistic CauseRequired PPE & Engineering Control
Inhalation / Dust Fine crystalline powder; aerosolizes easily.Certified Fume Hood (Face velocity 80-100 FPM); N95/P100 respirator if handling outside hood.
Dermal Sensitization Hydroxylamine moiety acts as a nucleophilic sensitizer.Double Nitrile gloves (≥5 mil); Tyvek sleeves over flame-resistant lab coat.
Ocular Irritation Corrosive hydrochloride salt causes severe eye damage.Snug-fitting chemical splash goggles (ANSI Z87.1). Standard safety glasses are insufficient.
Thermal Decomposition Decomposes >140°C releasing NOx and HCl gas[4].Keep away from heat sources. Store locked up in a cool, dry, well-ventilated area.

Section 3: Operational Protocols (Self-Validating Systems)

A self-validating protocol ensures that the success of one step inherently guarantees the safety of the next.

Protocol 1: Safe Weighing and Transfer
  • Environmental Prep: Conduct all operations within a certified chemical fume hood or a localized exhaust ventilation (LEV) powder weighing enclosure.

  • Static Mitigation: Use an anti-static gun (e.g., Zerostat) on spatulas and weigh boats. Causality: Eliminates static charge, preventing the highly mobile hydrochloride dust from aerosolizing and contaminating the workspace.

  • Transfer: For quantities >1g, utilize closed-system transfers or anti-static weighing funnels to minimize exposure.

  • Decontamination: Immediately wipe down the balance and surrounding area with a damp cloth. Causality: Water neutralizes the dust hazard by dissolving the highly water-soluble hydrochloride salt, ensuring no residual dust remains for the next operator[5].

HandlingLogic Start Start: Assess Scale & Operation Scale What is the handling scale? Start->Scale Small Analytical Scale (< 1 g) Scale->Small < 1g Large Preparative Scale (> 1 g) Scale->Large > 1g Hood1 Standard Fume Hood + Standard PPE Small->Hood1 Hood2 Powder Weighing Enclosure + Anti-Static Tools + Double Nitrile Gloves Large->Hood2 Clean Wet-Wipe Decontamination (Prevent Dust) Hood1->Clean Transfer Closed-System Transfer Hood2->Transfer Transfer->Clean

Caption: Workflow for risk assessment and handling logic based on operational scale.

Section 4: Emergency Spill Containment & Disposal Plans

Protocol 2: Spill Containment and Neutralization
  • Evacuate & Assess: Clear the immediate area. Assess the scale of the spill and the potential for dust aerosolization.

  • PPE Upgrade: Don a face shield and heavy-duty nitrile gloves over standard PPE before approaching the spill.

  • Containment (Critical Step): Do NOT dry sweep. Dry sweeping generates explosive dust clouds. Instead,5 to suppress dust formation[5].

  • Collection: Collect the dampened material using absorbent pads or a HEPA-filtered vacuum explicitly designed for hazardous wet/dry materials[5]. Place in a sealed, labeled compatible container.

  • Surface Decontamination: Wash the area thoroughly with water and a mild detergent, ensuring all residual hydrochloride salt is solubilized and removed.

SpillResponse Spill Spill Detected O-[3-(Benzyloxy)propyl] hydroxylamine HCl Assess Assess Size & Dust Risk Spill->Assess Dampen Dampen with Water (Do NOT dry sweep) Assess->Dampen Mitigate Dust Aquatic Prevent Drain Entry (Aquatic Toxicity) Assess->Aquatic Environmental Control Collect Collect in Sealed Container Dampen->Collect Dispose Hazardous Waste Disposal (EPA/RCRA) Collect->Dispose Aquatic->Dispose

Caption: Step-by-step logic for emergency spill response and environmental containment.

Chemical Disposal & Waste Management
  • Aquatic Toxicity: Hydroxylamine derivatives are 6 with long-lasting effects[6]. Never flush solutions down the drain.

  • Segregation: Store and dispose of waste strictly segregated from strong oxidizing agents, heavy metals, and alkalis, which can catalyze violent decomposition[7].

  • Labeling: Label all waste containers clearly as "Toxic/Irritant Solid Waste - Contains Hydroxylamine Derivatives" and dispose of via a certified hazardous waste contractor in accordance with local regulations.

References

  • "O-[3-(Benzyloxy)propyl]hydroxylamine hydrochloride 95.00% | CAS: 114809-46-0", AChemBlock.
  • "Hydroxylamine hydrochloride MSDS", Actylis Lab Solutions.
  • "Hydroxylamine hydrochloride - SAFETY DATA SHEET", Thermo Fisher Scientific.
  • "Hydroxylamine hydrochloride Safety Data Sheet", Apollo Scientific.
  • "Hydroxylamine hydrochloride MSDS (Decomposition)", Actylis Lab Solutions.
  • "SAFETY DATA SHEET - Fisher Scientific", Fisher Scientific.
  • "Safety Data Sheet", Junsei Chemical Co., Ltd.

Sources

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。